Comprehensive Technical Guide on 5-Methoxy-3-methylindoline: Physicochemical Profiling, Synthetic Methodologies, and Pharmacological Applications
Executive Summary In the landscape of modern medicinal chemistry and drug discovery, the indoline core serves as a privileged structural motif. Specifically, 5-Methoxy-3-methylindoline is a highly versatile heterocyclic...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern medicinal chemistry and drug discovery, the indoline core serves as a privileged structural motif. Specifically, 5-Methoxy-3-methylindoline is a highly versatile heterocyclic intermediate utilized in the synthesis of complex bisindole alkaloids, serotonin (5-HT) receptor ligands, and advanced pharmaceutical APIs [2].
As a Senior Application Scientist, it is critical to look beyond the basic structural formula of a compound and understand its physicochemical boundaries and synthetic behavior. The presence of the electron-donating 5-methoxy group significantly alters the electron density of the aromatic ring, making it highly susceptible to electrophilic functionalization, while the 3-methyl substitution introduces steric bulk that can dictate stereoselective downstream reactions [4]. This whitepaper provides a comprehensive, self-validating guide covering the foundational registry data, pharmacological relevance, and a robust, scalable synthetic protocol for 5-Methoxy-3-methylindoline.
Physicochemical Profiling & Structural Data
Accurate identification and molecular weight calculations are the bedrock of stoichiometric precision in synthetic workflows. 5-Methoxy-3-methylindoline is a nitrogen-containing heterocycle characterized by a reduced pyrrole ring (indoline) fused to a methoxy-substituted benzene ring.
Below is the consolidated quantitative and registry data essential for laboratory inventory and analytical calibration [1].
Table 1: Core Chemical Identifiers and Properties
Property
Value / Description
Chemical Name
5-Methoxy-3-methylindoline
CAS Registry Number
155440-41-8
Molecular Weight
163.22 g/mol
Molecular Formula
C10H13NO
Core Structure
Indoline (2,3-dihydro-1H-indole) derivative
Appearance
Pale yellow to brown viscous oil/solid (temperature dependent)
Solubility
Soluble in Dichloromethane (DCM), Ethyl Acetate, Methanol; sparingly soluble in water.
Pharmacological Relevance & Receptor Interactions
Indoline derivatives, particularly those bearing halogen or methoxy substituents at the 4, 5, or 6 positions, are extensively studied for their interactions with the central nervous system (CNS) [3]. The 5-methoxy group is a critical pharmacophore that mimics the endogenous neurotransmitter serotonin (5-hydroxytryptamine).
When integrated into larger scaffolds, the 5-methoxyindoline moiety frequently acts as an agonist or partial agonist at the 5-HT2C and 5-HT2A receptors . The causality behind this affinity lies in the electron-rich nature of the methoxy-arene, which participates in strong
π−π
stacking and hydrogen-bonding interactions (e.g., with Phe234 in the 5-HT2A orthosteric pocket). The 3-methyl group restricts the conformational flexibility of the pyrrolidine ring, locking the molecule into a bioactive conformation that enhances subtype selectivity [3].
Figure 1: Signal transduction pathway of 5-HT2C receptor activation by 5-methoxyindoline derivatives.
Synthetic Methodologies & Mechanistic Pathways
Synthesizing substituted indolines directly can be challenging due to regioselectivity issues. A field-proven, highly scalable approach involves the synthesis of the corresponding indole (5-methoxy-3-methylindole) via a Fischer Indole cyclization, followed by a selective reduction of the C2-C3 double bond [2, 4].
Mechanistic Rationale (The "Why")
Fischer Indole Synthesis: Utilizing p-anisidine and a propionaldehyde derivative ensures that the methoxy group is locked at the 5-position and the methyl group at the 3-position. The Japp-Klingemann azo-ester intermediate is often used for large-scale syntheses to prevent unwanted side reactions [2].
Selective Reduction (NaCNBH3 in AcOH): Why not use standard catalytic hydrogenation (Pd/C + H2)? While hydrogenation works, it risks cleaving the methoxy group or over-reducing the benzene ring. Sodium cyanoborohydride (
NaCNBH3
) in glacial acetic acid is highly chemoselective. The acidic medium protonates the C3 carbon of the indole, generating an electrophilic iminium ion at C2, which is then cleanly reduced by the hydride source.
Figure 2: Two-step synthetic workflow for 5-Methoxy-3-methylindoline.
Step-by-Step Experimental Protocol: Reduction of 5-Methoxy-3-methylindole
Caution: Sodium cyanoborohydride is highly toxic and evolves toxic HCN gas upon contact with strong acids. Perform all operations in a well-ventilated fume hood.
Preparation of the Reaction Mixture: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-Methoxy-3-methylindole (1.61 g) in 25 mL of glacial acetic acid. Maintain the solution at room temperature (20-25 °C) under an inert nitrogen atmosphere.
Addition of Reducing Agent: Cool the flask to 10 °C using an ice-water bath. Slowly add
NaCNBH3
(1.88 g) in small portions over 15 minutes. Causality: Gradual addition controls the exothermic nature of the reduction and prevents the rapid evolution of hydrogen gas.
Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 to 4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) (Eluent: Hexanes/Ethyl Acetate 7:3). The indole starting material will display a distinct blue fluorescence under 254 nm UV, which disappears as the indoline forms.
Quenching and Neutralization: Once TLC indicates complete consumption of the starting material, cool the mixture to 0 °C. Carefully add crushed ice, followed by the dropwise addition of 1N NaOH until the pH of the aqueous layer reaches 8-9. Causality: Neutralization is critical to free the indoline amine from its acetate salt, rendering it soluble in the organic extraction phase.
Extraction and Purification: Extract the aqueous mixture with DCM (3 x 30 mL). Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate (
Na2SO4
). Filter and concentrate under reduced pressure to yield the crude product.
Final Isolation: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford pure 5-Methoxy-3-methylindoline as a pale oil.
Analytical Characterization
To validate the structural integrity of the synthesized 5-Methoxy-3-methylindoline, the following analytical signatures should be confirmed:
Mass Spectrometry (ESI-MS): Expected
[M+H]+
peak at m/z 164.2 .
1
H NMR (400 MHz,
CDCl3
):
A distinct singlet at ~3.75 ppm integrating for 3H, corresponding to the methoxy (
−OCH3
) group.
A doublet at ~1.30 ppm integrating for 3H, corresponding to the C3 methyl group.
Multiplets in the 3.20 - 3.80 ppm range corresponding to the diastereotopic protons at C2 and the methine proton at C3.
Aromatic protons appearing as a characteristic ABX system between 6.50 and 6.80 ppm.
By adhering to these rigorous synthetic and analytical protocols, researchers can ensure the reliable generation of 5-Methoxy-3-methylindoline for downstream pharmaceutical applications.
MDPI. Synthesis of Bisindole Alkaloids from the Apocynaceae Which Contain a Macroline or Sarpagine Unit: A Review. Molecules.
ACS Publications. Novel Agonists of 5HT2C Receptors. Synthesis and Biological Evaluation of Substituted 2-(Indol-1-yl)-1-methylethylamines. Journal of Medicinal Chemistry.
ACS Publications. Regiospecific Bromination of 3-Methylindoles and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans. The Journal of Organic Chemistry.
Exploratory
In Vitro Pharmacokinetics of 5-Methoxy-3-methylindoline: A Comprehensive Technical Guide
Executive Summary 5-Methoxy-3-methylindoline (5-MMI, CAS 155440-41-8) is a highly functionalized bicyclic scaffold utilized in the development of neuroactive agents and targeted oncological therapeutics. Understanding it...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
5-Methoxy-3-methylindoline (5-MMI, CAS 155440-41-8) is a highly functionalized bicyclic scaffold utilized in the development of neuroactive agents and targeted oncological therapeutics. Understanding its in vitro absorption, distribution, metabolism, and excretion (ADME) profile is critical for predicting human pharmacokinetics and mitigating late-stage attrition. This whitepaper provides an in-depth mechanistic analysis of the in vitro pharmacokinetics of 5-MMI, detailing the causality behind its metabolic vulnerabilities, self-validating experimental protocols, and predictive quantitative frameworks.
The physicochemical structure of 5-MMI dictates its interaction with drug-metabolizing enzymes and efflux transporters. As a Senior Application Scientist, it is vital to look beyond basic clearance rates and understand why specific pathways dominate.
Indoline Aromatization (Dehydrogenation): Unlike stable aromatic indoles, the reduced indoline ring of 5-MMI is highly susceptible to a unique "aromatase" process. Cytochrome P450 enzymes (primarily CYP3A4 and CYP2C19) catalyze the dehydrogenation of the indoline core, resulting in the thermodynamically favored 5-methoxy-3-methylindole [1]. This C-H bond breakage is a primary clearance mechanism that can dramatically alter the pharmacological potency of the parent compound.
O-Demethylation: The 5-methoxy moiety, coupled with the basic secondary amine of the indoline ring, perfectly aligns with the classic CYP2D6 pharmacophore. Similar to the well-documented metabolism of dextromethorphan, CYP2D6 rapidly catalyzes the O-demethylation of 5-MMI to form a reactive phenol (5-hydroxy-3-methylindoline) [2].
N-Oxidation: The unsubstituted secondary amine is a target for Flavin-containing monooxygenase 3 (FMO3) and CYP-mediated N-oxidation, leading to N-hydroxy metabolites.
Predicted Phase I and Phase II metabolic pathways of 5-Methoxy-3-methylindoline.
Core In Vitro Pharmacokinetic Workflows
To accurately model the in vivo disposition of 5-MMI in accordance with the [3], a multi-tiered in vitro screening cascade must be employed.
CYP450-Mediated Metabolic Stability
Because 5-MMI undergoes both Phase I oxidation and Phase II conjugation, testing must be bifurcated. Human Liver Microsomes (HLMs) are utilized to isolate and quantify the kinetics of CYP3A4-mediated aromatization and CYP2D6-mediated O-demethylation. Cryopreserved human hepatocytes are subsequently used to capture the sequential Phase II glucuronidation of the resulting phenolic metabolites, providing a holistic intrinsic clearance (
CLint
) value.
Intestinal Permeability & Efflux
Due to its low molecular weight (~163.2 g/mol ) and moderate lipophilicity, 5-MMI is expected to exhibit high passive transcellular permeability. The Caco-2 bidirectional permeability assay is deployed to confirm absorption potential and calculate the Efflux Ratio (ER). An ER > 2 indicates active efflux, necessitating further investigation into P-glycoprotein (P-gp) or BCRP substrate liability [3].
High-throughput in vitro pharmacokinetic screening cascade for 5-MMI.
Self-Validating Experimental Methodologies
Trustworthiness in PK data relies on self-validating assay designs. The following protocols incorporate mandatory internal controls to ensure data integrity.
Objective: Determine the half-life (
t1/2
) and
CLint
of 5-MMI, while identifying primary metabolites.
Preparation: Prepare a 1 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
Spiking: Add 5-MMI to achieve a final incubation concentration of 1 µM (ensuring concentration is well below the expected
Km
to maintain linear kinetics).
Pre-Incubation: Incubate the mixture at 37°C for 5 minutes.
Initiation: Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM).
Sampling & Quenching: At intervals of 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide 100 ng/mL).
Self-Validation Controls:
Minus-NADPH Control: Run a parallel 60-minute incubation without NADPH. If 5-MMI depletes here, it indicates chemical instability rather than enzymatic clearance.
Positive Controls: Run parallel incubations with Verapamil (high clearance) and Dextromethorphan (CYP2D6 specific) to validate HLM activity.
Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS (MRM mode) to track parent depletion and monitor for the
m/z
shifts corresponding to dehydrogenation (-2 Da) and O-demethylation (-14 Da).
Protocol B: Caco-2 Bidirectional Permeability
Objective: Assess intestinal absorption and P-gp efflux liability.
Cell Culture: Seed Caco-2 cells on polycarbonate Transwell inserts and culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm².
Dosing: Add 10 µM 5-MMI in HBSS buffer (pH 7.4) to the Apical (A) chamber for A-to-B transport, or the Basolateral (B) chamber for B-to-A transport.
Incubation: Incubate at 37°C on an orbital shaker.
Sampling: Collect samples from the receiver chambers at 60 and 120 minutes.
Self-Validation Controls:
Monolayer Integrity: Co-incubate with Lucifer Yellow (100 µM). A basolateral fluorescence reading yielding a
Papp<1×10−6
cm/s confirms the tight junctions are intact.
Efflux Control: Run Digoxin (a known P-gp substrate) to validate transporter functionality.
Quantitative Data Summary
Based on the structural properties of 5-MMI and historical data from analogous indoline derivatives, the following table summarizes the anticipated in vitro pharmacokinetic parameters.
PK Parameter
Assay System
Predictive Value
Mechanistic Rationale
Intrinsic Clearance (
CLint
)
Human Liver Microsomes
45 - 60 µL/min/mg
Rapid clearance driven by dual vulnerability to CYP2D6 (O-demethylation) and CYP3A4 (aromatization).
Half-Life (
t1/2
)
Human Liver Microsomes
15 - 25 minutes
Correlates with high
CLint
; indicates potential for high first-pass metabolism in vivo.
Permeability (
Papp
A-B)
Caco-2 Monolayer
> 15 × 10⁻⁶ cm/s
Small, lipophilic, uncharged core allows for excellent passive transcellular diffusion.
Efflux Ratio (B-A / A-B)
Caco-2 Monolayer
< 1.5
Lacks the bulky, rigid spatial requirements typical of strong P-glycoprotein substrates.
Fraction Unbound (
fu
)
Equilibrium Dialysis
0.20 - 0.35
Moderate lipophilicity results in partial binding to human serum albumin (HSA).
References
Sun, S., & Yost, G. S. (2007). Dehydrogenation of Indoline by Cytochrome P450 Enzymes: A Novel "Aromatase" Process. Journal of Pharmacology and Experimental Therapeutics. Available at:[Link]
Schmider, J., et al. (2001). Characterization of dextromethorphan O- and N-demethylation catalyzed by highly purified recombinant human CYP2D6. Drug Metabolism and Disposition. Available at:[Link]
U.S. Food and Drug Administration (FDA). (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. Available at:[Link]
Foundational
Preliminary Toxicity and Safety Profile of 5-Methoxy-3-methylindoline: A Technical Guide for Preclinical Evaluation
Executive Summary and Structural Rationale 5-Methoxy-3-methylindoline (CAS No. 155440-41-8) is a bicyclic, nitrogen-containing heterocycle widely utilized as a building block in the synthesis of advanced pharmaceutical i...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary and Structural Rationale
5-Methoxy-3-methylindoline (CAS No. 155440-41-8) is a bicyclic, nitrogen-containing heterocycle widely utilized as a building block in the synthesis of advanced pharmaceutical intermediates[1]. While the indoline core is a privileged scaffold found in various therapeutic agents—including dual 5-LOX/sEH anti-inflammatory inhibitors[2] and experimental p53 modulators—its specific substitution pattern dictates its pharmacokinetic and toxicological fate.
The presence of the electron-donating 5-methoxy group and the steric influence of the 3-methyl group introduce specific metabolic liabilities. As an application scientist, it is critical to recognize that small-molecule building blocks are not biologically inert. Understanding the predictive toxicity of this scaffold prevents late-stage attrition in drug development pipelines by flagging potential hepatotoxic and cytotoxic liabilities early in the design phase.
Mechanistic Toxicology and Metabolic Liabilities
To accurately predict the safety profile of 5-Methoxy-3-methylindoline, we must analyze its structural analogs (e.g., 5-methoxyindoline) and their interactions with cellular systems[3].
The primary toxicological concern for methoxy-substituted indolines is hepatic clearance via Phase I xenobiotic metabolism. The 5-methoxy moiety is highly susceptible to O-demethylation catalyzed by hepatic Cytochrome P450 enzymes (predominantly CYP1A2 and CYP2D6).
The Causality: O-demethylation yields a 5-hydroxyindoline derivative. While this increases aqueous solubility for renal excretion, the resulting para-aminophenol-like structural motif can undergo further oxidation into highly reactive quinone imine intermediates .
The Consequence: These electrophilic species can covalently bind to hepatic proteins or deplete intracellular glutathione (GSH), leading to oxidative stress and Drug-Induced Liver Injury (DILI). In silico models (such as ProTox-II) applied to similar indoline derivatives frequently flag hepatotoxicity as a primary endpoint, with predicted oral LD50 values ranging broadly depending on systemic exposure[4].
In Vitro Cytotoxicity
Indoline derivatives exhibit variable cytotoxicity depending on the cell line. Recent toxicological screenings of indoline-derived compounds have demonstrated specific, dose-dependent toxicity in human embryonic lung fibroblasts (MRC-5), with IC50 values occasionally falling into the low micromolar range (1.7–5.8 μM)[5]. Conversely, they often show lower toxicity in standard yeast models (S. cerevisiae)[5]. This discrepancy mandates the use of mammalian cell lines for accurate safety profiling.
Acute Hazard Classification
Based on the Globally Harmonized System (GHS) data for the direct structural analog 5-methoxyindoline hydrochloride (CID 10701974), the baseline scaffold is classified under several acute hazard categories[3][6][7].
Table 1: Predicted Hazard Profile and Physicochemical Data
Parameter
Value / Classification
Mechanistic Rationale
Molecular Weight
163.22 g/mol
Highly permeable small molecule; rapid systemic absorption[1].
Acute Toxicity (Oral)
Category 4 (H302)
Harmful if swallowed. Analogous LD50 predicted at ~300-500 mg/kg[4][6].
Respiratory tract irritation upon inhalation of aerosolized powders[7].
Strategic Workflow for Indoline Safety Profiling
To systematically evaluate the safety of 5-Methoxy-3-methylindoline derivatives, a multi-tiered screening strategy is employed. The workflow below illustrates the critical path from in silico prediction to in vivo validation.
Figure 1: Preclinical safety and toxicity screening workflow for indoline derivatives.
To ensure data trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every assay includes internal controls to prevent false positives/negatives.
Protocol A: In Vitro Cytotoxicity Profiling (MTT Assay)
Objective: Determine the IC50 of 5-Methoxy-3-methylindoline in hepatic (HepG2) and fibroblast (MRC-5) cell lines[5][8].
Causality: The MTT assay measures the reduction of tetrazolium salts to formazan by mitochondrial succinate dehydrogenase. A drop in formazan production directly correlates with mitochondrial dysfunction and cell death, capturing both direct necrosis and apoptosis induced by reactive indoline metabolites.
Step-by-Step Methodology:
Cell Seeding: Seed HepG2 and MRC-5 cells at a density of
1×104
cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow adherence.
Compound Preparation: Dissolve 5-Methoxy-3-methylindoline in sterile DMSO to create a 10 mM stock. Perform serial dilutions in culture media to achieve final test concentrations of 1, 5, 10, 50, and 100 μM.
Self-Validation Step: Ensure final DMSO concentration in all wells (including controls) does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.
Exposure: Aspirate growth media and apply the compound dilutions. Include three control groups:
Negative Control: Untreated cells (media only).
Vehicle Control: Cells treated with 0.5% DMSO.
Positive Control: Cells treated with Doxorubicin (10 μM) to validate assay sensitivity[8].
Incubation & MTT Addition: Incubate for 48 hours. Remove media, wash with PBS, and add 100 μL of fresh media containing 0.5 mg/mL MTT reagent to each well. Incubate for 4 hours in the dark.
Quantification: Solubilize the resulting formazan crystals using 100 μL of DMSO per well. Read absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control.
Protocol B: In Vivo Acute Oral Toxicity (OECD TG 423)
Objective: Establish the GHS hazard category and estimate the acute oral LD50 in a rodent model.
Causality: The OECD 423 Acute Toxic Class method uses a step-wise procedure with minimal animals. Because in silico data for methoxyindolines suggests an LD50 > 300 mg/kg[4], starting at the 300 mg/kg dose prevents unnecessary mortality while accurately capturing acute neurotoxic or hepatotoxic clinical signs.
Step-by-Step Methodology:
Animal Preparation: Select nulliparous, non-pregnant female Wistar rats (8-12 weeks old). Fast the animals overnight (water ad libitum) prior to dosing. Rationale: Fasting eliminates the variable of food-drug binding in the gastrointestinal tract, ensuring consistent systemic absorption.
Dosing: Formulate 5-Methoxy-3-methylindoline in an inert vehicle (e.g., 0.5% methylcellulose). Administer a single oral gavage dose of 300 mg/kg to three animals.
Clinical Observation: Monitor animals continuously for the first 4 hours, then daily for 14 days. Document specific toxicological endpoints:
Neurological: Tremors, convulsions, or lethargy (indicative of CNS penetration).
Autonomic: Salivation, piloerection.
Decision Matrix (Self-Validating Step):
If 0-1 animals die, proceed to dose the next cohort of three animals at 2000 mg/kg.
If 2-3 animals die, step down and dose the next cohort at 50 mg/kg.
Necropsy: At day 14, euthanize surviving animals. Perform gross necropsy with a specific focus on liver morphology (hepatomegaly, discoloration) to validate the predicted CYP-mediated hepatotoxicity.
National Center for Biotechnology Information. "PubChem Compound Summary for CID 10701974, 5-methoxy-2,3-dihydro-1H-indole". URL: [Link]
PLOS One. "Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties". URL: [Link]
ACS Publications. "Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization". URL: [Link]
PeerJ / ResearchGate. "In vivo acute toxicity evaluation and in vitro molecular mechanism study of antiproliferative activity of a novel indole Schiff base β-diiminato manganese complex". URL: [Link]
In-Depth Technical Guide: Biomimetic Synthesis and Dearomatization Pathways of 5-Methoxy-3-methylindoline
Executive Summary The indoline core is a highly privileged scaffold in medicinal chemistry and natural product synthesis. Specifically, 5-Methoxy-3-methylindoline (CAS: 155440-41-8) serves as a critical intermediate in t...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The indoline core is a highly privileged scaffold in medicinal chemistry and natural product synthesis. Specifically, 5-Methoxy-3-methylindoline (CAS: 155440-41-8) serves as a critical intermediate in the development of pharmaceuticals and the biomimetic synthesis of complex bisindole alkaloids. This whitepaper provides a comprehensive analysis of the synthetic and biomimetic pathways required to generate this compound, focusing on the mechanistic causality behind the selective dearomatization of its indole precursor, 5-methoxy-3-methylindole.
Introduction to the Indoline Scaffold
In nature, the biosynthesis of complex indole alkaloids (such as those found in the Apocynaceae family) frequently involves the enzymatic dearomatization of the indole pyrrole ring to form an indoline. This structural shift from a planar aromatic system to a sp³-hybridized, three-dimensional conformation drastically alters the molecule's pharmacokinetic profile, enhancing target binding affinity and solubility.
For drug development professionals, replicating these biological pathways in vitro requires precise chemical control. 5-Methoxy-3-methylindoline is synthesized via the controlled reduction of 1 [1]. This precursor itself is typically generated through a highly scalable Japp-Klingemann/Fischer-indole process [2].
Synthesis Pathways: From Precursor to Target
Construction of the Indole Precursor
The foundational step in accessing the indoline is the synthesis of the aromatic precursor. This is achieved via the Japp-Klingemann reaction, where p-anisidine is reacted with an appropriate ester (e.g., ethyl α-ethylacetoacetate) to form an azo-ester intermediate. Subsequent thermal Fischer-indole cyclization, followed by alkaline hydrolysis and copper/quinoline-mediated decarboxylation, yields 5-methoxy-3-methylindole [3].
Chemical synthesis workflow for 5-Methoxy-3-methylindoline from p-anisidine.
Mechanistic Causality: The Dearomative Reduction
The transformation of the indole to the indoline requires the selective reduction of the C2-C3 double bond.
The Causality of Reagent Selection:
A common pitfall in this transformation is the use of standard sodium borohydride (NaBH₄) in glacial acetic acid. While this combination successfully reduces the indole, it simultaneously alkylates the secondary amine, yielding an unwanted N-ethylindoline byproduct. This occurs because NaBH₄ reduces acetic acid to acetaldehyde, which condenses with the indoline to form an iminium ion that is subsequently reduced.
To bypass this, 2 is the mandated reagent [4]. The electron-withdrawing cyano group attenuates the hydride-donating capacity of the boron atom. Consequently, NaBH₃CN is stable in acidic media and is too mild to reduce acetic acid to acetaldehyde, thereby completely preventing N-alkylation.
The mechanism relies on the acidic environment protonating the highly nucleophilic C-3 position of the indole. This generates a transient, highly electrophilic indolenium cation. The NaBH₃CN then delivers a hydride exclusively to the C-2 position, dearomatizing the pyrrole ring and yielding the target indoline.
Mechanistic pathway of the NaBH3CN-mediated dearomative reduction.
Quantitative Data and Reagent Selection
The table below summarizes the empirical data driving the selection of reduction conditions for this class of compounds.
Reducing Agent
Solvent System
Target Substrate
Major Isolated Product
Yield (%)
Mechanistic Note
NaBH₄
Glacial Acetic Acid
5-Methoxy-3-methylindole
N-Ethyl-5-methoxy-3-methylindoline
~85%
Reduction accompanied by rapid N-alkylation.
NaBH₃CN
Glacial Acetic Acid
5-Methoxy-3-methylindole
5-Methoxy-3-methylindoline
85–90%
Selective C2-C3 reduction; no alkylation observed.
NaBH₄
Trifluoroacetic Acid
5-Methoxy-3-methylindole
5-Methoxy-3-methylindoline
~15%
Poor yield due to rapid substrate degradation.
Experimental Workflows and Protocols
To ensure scientific integrity and reproducibility, the following protocols represent a self-validating system for the synthesis of 5-methoxy-3-methylindoline.
Protocol A: Preparation of 5-Methoxy-3-methylindole (Precursor)
Azo-Ester Formation: Dissolve p-anisidine (1.0 equiv) in aqueous HCl and cool to 0 °C. Add sodium nitrite (1.05 equiv) dropwise to form the diazonium salt. Introduce ethyl α-ethylacetoacetate (1.0 equiv) under basic conditions (KOH) to form the Japp-Klingemann azo-ester.
Fischer-Indole Cyclization: Dissolve the crude azo-ester in absolute ethanol saturated with anhydrous HCl. Reflux for 4 hours to induce the [3,3]-sigmatropic rearrangement.
Saponification & Decarboxylation: Treat the resulting ester with 85% KOH in aqueous ethanol at reflux for 1 hour. Acidify to precipitate the carboxylic acid. After rigorous drying, suspend the acid in distilled quinoline (2.0 equiv) with catalytic copper powder. Reflux at 230 °C until CO₂ evolution ceases.
Validation: Purify via silica gel chromatography. Confirm the presence of the C-2 proton via ¹H NMR (singlet at ~6.9 ppm) and the methoxy group (singlet at ~3.8 ppm).
Protocol B: Selective Reduction to 5-Methoxy-3-methylindoline
Reaction Setup: To a rigorously stirred solution of 5-methoxy-3-methylindole (0.1 mol) in glacial acetic acid (500 mL) maintained at 10–15 °C, add sodium cyanoborohydride (NaBH₃CN, 0.5 mol) in small portions over 30 minutes.
Caution: NaBH₃CN is highly toxic; perform in a well-ventilated fume hood.
Reaction Propagation: Allow the reaction mixture to warm to 20 °C and stir for an additional 4 hours. Monitor the disappearance of the starting material via TLC (Hexanes/Ethyl Acetate 7:3).
Quenching & Workup: Decompose the boron complex by slowly adding distilled water (100 mL). Remove the bulk of the acetic acid in vacuo.
Basification: Cool the residue in an ice bath and carefully basify to pH 10 using 2N NaOH.
Causality Check: Basification is critical to liberate the free indoline base from its protonated salt form, allowing for organic extraction.
Extraction & Purification: Extract the aqueous layer with diethyl ether (3 × 200 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Distill the resulting colorless oil under reduced pressure to yield pure 5-methoxy-3-methylindoline.
Conclusion
The synthesis of 5-methoxy-3-methylindoline highlights the critical intersection of mechanistic organic chemistry and drug design. By understanding the electrophilic nature of the indolenium intermediate and the chemoselectivity of cyanoborohydride reagents, researchers can efficiently bypass unwanted N-alkylation to secure high yields of this privileged dearomatized scaffold.
References
PubChem. "5-methoxy-3-methyl-1H-indole | C10H11NO | CID 11137444 - PubChem." National Center for Biotechnology Information.
Cook, J. M., et al. "Synthesis of Bisindole Alkaloids from the Apocynaceae Which Contain a Macroline or Sarpagine Unit: A Review - PMC." National Institutes of Health.
Cook, J. M., et al. "The Enantiospecific, Stereospecific Total Synthesis of the Ring-A Oxygenated Sarpagine Indole Alkaloids (+)-Majvinine, (+)-10-Methoxyaffinisine, and (+) - ACS Publications." American Chemical Society.
Kumar, Y., & Florvall, L. "Convenient Synthesis of Indolines by Reduction of Indoles With Sodium Cyanoborohydride in Carboxylic Acids - Taylor & Francis." Synthetic Communications, 13(6), 489-493.
Application Note: A Stability-Indicating HPLC Method for the Analysis of 5-Methoxy-3-methylindoline
Abstract This application note presents a comprehensive guide for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analy...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This application note presents a comprehensive guide for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-Methoxy-3-methylindoline. The strategy detailed herein is designed for researchers, scientists, and drug development professionals, emphasizing a systematic approach grounded in the physicochemical properties of the analyte and regulatory expectations. We elucidate the rationale behind the selection of chromatographic parameters, including stationary phase, mobile phase composition, and detection wavelength. Furthermore, this document provides detailed protocols for forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to ensure the method's specificity and stability-indicating capabilities, in accordance with International Council for Harmonisation (ICH) guidelines. The validation parameters as prescribed by ICH Q2(R1) are also outlined to ensure the method is suitable for its intended purpose in a regulated environment.
Introduction
5-Methoxy-3-methylindoline is a heterocyclic compound belonging to the indoline class of molecules. Indoline scaffolds are prevalent in numerous biologically active compounds and pharmaceutical agents. Consequently, the ability to accurately and reliably quantify this molecule and its potential degradation products is critical for quality control, stability testing, and formulation development in the pharmaceutical industry.
A stability-indicating analytical method is a validated quantitative procedure that can accurately measure the drug substance without interference from its degradation products, process impurities, or other excipients. The development of such a method is a regulatory requirement and a scientific necessity to understand the intrinsic stability of a drug molecule.[1][2] This guide provides a detailed workflow, from initial method development based on analyte chemistry to protocols for forced degradation and a framework for method validation.
Analyte Properties and Method Rationale
A successful HPLC method development strategy begins with a thorough understanding of the analyte's physicochemical properties. These properties dictate the initial choices for column chemistry, mobile phase, and detector settings.
Table 1: Physicochemical Properties of 5-Methoxy-3-methylindoline and its Analogs
Property
Value / Observation
Source(s) & Rationale
Structure
Molecular Formula
C₁₀H₁₃NO
Calculated
Molecular Weight
163.22 g/mol
Calculated
logP (Predicted)
~2.4 (Estimated)
Based on the XLogP3 of 2.6 for the close structural analog 5-methoxy-3-methyl-1H-indole.[3] The saturation of the pyrrole ring to form indoline typically slightly reduces lipophilicity.
pKa (Predicted)
~4.5 - 5.0 (Basic)
Estimated based on the pKa of the secondary amine in the indoline core. This amine is the primary ionizable group.
UV Absorbance (λmax)
~280-290 nm (Estimated)
Based on the UV absorbance of the indole chromophore, which has a λmax of ~270 nm.[4] The methoxy substituent is expected to cause a slight bathochromic (red) shift. Experimental verification is required.
Causality Behind Initial Choices:
Chromatographic Mode: The predicted logP value of ~2.4 indicates that 5-Methoxy-3-methylindoline is a moderately non-polar compound. This makes it an ideal candidate for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) , which separates analytes based on their hydrophobicity.
Stationary Phase: A C18 (octadecylsilyl) column is the most common and versatile stationary phase for RP-HPLC and serves as an excellent starting point for retaining and separating a molecule with this polarity.
Mobile Phase pH Control: The secondary amine in the indoline ring has a basic pKa. To ensure consistent retention and sharp, symmetrical peak shapes, the ionization state of this amine must be controlled. By setting the mobile phase pH at least 2 units below the pKa (e.g., pH 2.5-3.0 ), the amine will be fully and consistently protonated (in its BH+ form). This prevents peak splitting or broadening that can occur when operating near the analyte's pKa. An acidic modifier such as formic acid, trifluoroacetic acid, or a phosphate buffer is essential.
Detection Wavelength: The conjugated aromatic system of the indoline ring, enhanced by the methoxy group, allows for sensitive detection using a UV-Vis or Photodiode Array (PDA) detector . While literature suggests a λmax around 280-290 nm,[4] it is crucial to experimentally determine the absorbance maximum by injecting a standard and acquiring its full UV spectrum using a PDA detector.
HPLC Method Development Strategy
A systematic approach is essential for developing a robust and reliable HPLC method. The process involves initial screening of parameters, optimization to achieve desired separation, and finally, challenging the method with forced degradation samples to ensure its stability-indicating nature.
Caption: Logical workflow for HPLC method development.
Instrumentation and Consumables (Typical)
HPLC System: Quaternary or Binary pump, Autosampler, Column Oven, and PDA Detector.
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or similar).
Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH), Purified Water (18 MΩ·cm).
This protocol describes the final, optimized method for the analysis of 5-Methoxy-3-methylindoline.
Reagent and Standard Preparation
Mobile Phase A (Aqueous): Prepare 0.1% (v/v) formic acid in water. Filter through a 0.45 µm membrane filter and degas.
Mobile Phase B (Organic): Acetonitrile.
Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 5-Methoxy-3-methylindoline reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with diluent.
Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.
Inject a blank (diluent) to ensure the baseline is clean.
Inject the Working Standard Solution five times to check for system suitability.
Inject the sample solutions.
Bracket the samples with injections of the working standard to monitor for any drift in system performance.
Forced Degradation Studies Protocol
Forced degradation studies are performed to demonstrate the specificity of the method by generating potential degradation products and ensuring they are well-separated from the parent analyte peak. These studies are a core component of fulfilling ICH Q1A(R2) guidelines.[5][6] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
Caption: Experimental workflow for forced degradation studies.
Protocol Steps:
For each condition below, prepare a sample of the API at approximately 1000 µg/mL. After the stress period, cool the sample to room temperature, neutralize if necessary (for acid and base hydrolysis), and dilute with diluent to a final concentration of 100 µg/mL before HPLC analysis.
Acid Hydrolysis:
To 1 mL of stock solution, add 1 mL of 0.1 M HCl.
Heat in a water bath at 60 °C for 4 hours.
Neutralize with an equivalent amount of 0.1 M NaOH.
Base Hydrolysis:
To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.
Heat in a water bath at 60 °C for 2 hours.
Neutralize with an equivalent amount of 0.1 M HCl.
Oxidative Degradation:
To 1 mL of stock solution, add 1 mL of 3% H₂O₂.
Keep at room temperature for 24 hours, protected from light.
Thermal Degradation:
Store a sample of the solid API powder in an oven at 80 °C for 48 hours.
Prepare the sample solution from the stressed solid.
Photolytic Degradation:
Expose a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.
Analyze the sample alongside a control sample protected from light.
Method Validation (as per ICH Q2(R1))
Once the method is developed and shown to be stability-indicating, it must be validated to demonstrate its suitability for its intended purpose.[7][8] The validation should be performed according to the ICH Q2(R1) guideline.
Table 3: Summary of Validation Parameters and Typical Acceptance Criteria
Parameter
Purpose
Typical Acceptance Criteria
Specificity
To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities and degradants.
Peak for 5-Methoxy-3-methylindoline is pure (PDA analysis) and well-resolved (Resolution > 2.0) from all degradation peaks.
Linearity
To demonstrate a proportional relationship between analyte concentration and detector response.
Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range
The interval between the upper and lower concentration of analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
For assay: 80% to 120% of the test concentration.
Accuracy
The closeness of test results obtained by the method to the true value.
% Recovery between 98.0% and 102.0% at three concentration levels (e.g., 80%, 100%, 120%).
Precision
The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Repeatability (Intra-day): RSD ≤ 2.0% for ≥6 replicates.Intermediate Precision (Inter-day): RSD ≤ 2.0% across different days, analysts, or equipment.
Limit of Detection (LOD)
The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ)
The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Signal-to-Noise ratio of 10:1; Precision (RSD) at this concentration should be ≤ 10%.
Robustness
A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
No significant change in results when parameters like flow rate (±10%), column temperature (±5 °C), and mobile phase pH (±0.2 units) are varied.
Data Interpretation and System Suitability
For routine use, system suitability tests must be performed before analysis to ensure the chromatographic system is performing adequately.
Table 4: System Suitability Test Parameters and Acceptance Criteria
Parameter
Purpose
Acceptance Criteria
Tailing Factor (T)
Measures peak symmetry.
T ≤ 2.0
Theoretical Plates (N)
Measures column efficiency.
N > 2000
Relative Standard Deviation (RSD)
Measures injection precision.
RSD ≤ 2.0% for peak areas from ≥5 replicate injections.
Resolution (Rs)
Measures the separation between two adjacent peaks.
Rs > 2.0 between the main peak and the closest eluting peak.
Conclusion
This application note provides a detailed, science-driven framework for developing a robust, stability-indicating RP-HPLC method for the analysis of 5-Methoxy-3-methylindoline. By grounding the initial method parameters in the analyte's physicochemical properties and systematically optimizing the separation, a reliable method can be established. The inclusion of comprehensive forced degradation studies ensures the method's specificity and suitability for stability testing. Finally, adherence to the validation principles outlined in ICH Q2(R1) will qualify the method for use in a regulated drug development environment.
References
ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. SlideShare. [Link]
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. [Link]
ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency. [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]
Q1A(R2) Guideline. International Council for Harmonisation. [Link]
ICH Q2 Analytical Method Validation. SlideShare. [Link]
Conformational Changes in 5-Methoxyindole: Effects of Thermal, Vibrational, and Electronic Excitations. The Journal of Physical Chemistry A. [Link]
Development of a LC-MS/MS method to analyze 5-methoxy-N,N- dimethyltryptamine and bufotenine: Application to pharmacokinetic study. ResearchGate. [Link]
Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. [Link]
UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. PMC. [Link]
Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. MDPI. [Link]
Absorbance spectrum of IND (λmax228 nm) Calibration curve: The method... ResearchGate. [Link]
Application Note: Regioselective Catalytic Hydrogenation of 5-Methoxy-3-methylindole to 5-Methoxy-3-methylindoline
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Protocol and Mechanistic Guide Executive Summary The indoline core is a privileged scaffold in pharmaceutical dev...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Document Type: Advanced Protocol and Mechanistic Guide
Executive Summary
The indoline core is a privileged scaffold in pharmaceutical development, frequently serving as a precursor for complex bisindole alkaloids and targeted therapeutics. However, the direct reduction of unprotected indoles to indolines is notoriously difficult. The highly resonance-stabilized aromatic nucleus resists reduction, and the resulting cyclic secondary amine (indoline) often poisons transition metal catalysts or undergoes over-reduction to octahydroindole derivatives.
This application note details a highly efficient, green, and self-validating protocol for the regioselective catalytic hydrogenation of 5-methoxy-3-methylindole to 5-methoxy-3-methylindoline . By leveraging a heterogeneous Platinum on Carbon (Pt/C) catalyst in an aqueous acidic medium, this method achieves >95% selectivity and near-quantitative yields at room temperature.
Mechanistic Rationale & Chemical Causality
As a process scientist, it is critical to understand why a reaction proceeds, rather than merely following a recipe. The direct hydrogenation of neutral 5-methoxy-3-methylindole over standard catalysts (like Pd/C) often fails or stalls because the aromaticity of the pyrrole ring presents a high kinetic barrier.
The Causality of Acid Activation:
To bypass this barrier, we introduce a Brønsted acid—specifically p-toluenesulfonic acid (p-TsOH). As demonstrated by , the acid selectively protonates the indole at the C-3 position. This protonation completely disrupts the aromaticity of the pyrrole ring, generating a highly reactive iminium ion intermediate . The C2-C3 double bond of this iminium species is highly susceptible to hydrogenation.
Furthermore, the electron-donating 5-methoxy group stabilizes the transient positive charge, facilitating the protonation step, while the 3-methyl group provides sufficient steric bulk to prevent unwanted C3-C3 dimerization.
Caption: Mechanistic pathway of indole dearomatization and regioselective hydrogenation.
Experimental Design & Parameter Optimization
The selection of the catalyst, solvent, and acid additive is a precisely engineered triad. The table below summarizes the quantitative data driving these experimental choices, adapted from foundational optimization studies [1].
Catalyst System
Solvent
Acid Additive
Pressure (bar)
Conversion (%)
Indoline Selectivity (%)
Causality / Observation
5% Pt/C
H₂O
p-TsOH (1.1 eq)
30
>99
>95
Optimal. Iminium intermediate fully soluble; high turnover without catalyst poisoning.
5% Pd/C
H₂O
p-TsOH (1.1 eq)
30
56
80
Sub-optimal. Pd/C lacks sufficient activity for unprotected iminium reduction at RT.
5% Pt/C
EtOH
None
30
<20
Poor
Aromaticity intact; severe catalyst poisoning by secondary amine and polymerization.
5% Pt/C
H₂O
AcOH (1.1 eq)
30
45
85
Weak acid. Insufficient protonation of C-3 to disrupt aromaticity completely.
Key Insights:
Solvent Choice (Water): Water is not merely a green solvent here; it actively dissolves the protonated iminium salt, keeping the catalyst surface free from product inhibition. It also allows for a seamless phase-separation during the basic workup.
Acid Choice (p-TsOH): Unlike hydrochloric or sulfuric acid, the bulky tosylate counterion does not strongly coordinate to the platinum surface, preventing catalyst deactivation.
Equipment: Medium-pressure autoclave or Parr hydrogenator equipped with a magnetic stirrer and pressure gauge.
Protocol
Substrate Preparation: To a 50 mL glass liner, add 5-methoxy-3-methylindole (1.61 g) and p-TsOH·H₂O (2.09 g). Suspend the mixture in 20 mL of deionized water. Stir for 10 minutes at room temperature to ensure complete protonation (the suspension may change color as the iminium ion forms).
Catalyst Loading: Safety Note: Pt/C is pyrophoric. Flush the vessel with Nitrogen (N₂) gas. Carefully add 100 mg of 5% Pt/C to the aqueous suspension under a continuous N₂ stream.
Hydrogenation: Seal the autoclave. Purge the vessel with N₂ three times (pressurize to 5 bar, then vent) to remove all oxygen. Next, purge with Hydrogen (H₂) three times. Finally, pressurize the vessel to 30 bar H₂ .
Reaction: Stir the reaction vigorously (800 rpm) at room temperature (20–25 °C) for 4 to 6 hours. Monitor the pressure drop to track hydrogen consumption.
Catalyst Recovery: Once hydrogen consumption ceases, vent the H₂ gas safely and purge the vessel with N₂. Filter the reaction mixture through a short pad of Celite to remove the Pt/C catalyst. Wash the Celite pad with 10 mL of water.
Workup & Extraction: Transfer the aqueous filtrate (which contains the protonated indoline product) to a separatory funnel. Slowly add saturated NaHCO₃ solution until the pH reaches 8–9. Extract the liberated free base with EtOAc (3 × 20 mL).
Isolation: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield racemic 5-methoxy-3-methylindoline as a pale oil/solid.
Caption: Step-by-step experimental workflow for the heterogeneous catalytic hydrogenation.
In-Process Controls (IPC) & Self-Validating Systems
A robust protocol must be self-validating. To ensure the integrity of the hydrogenation without risking over-reduction, execute the following analytical checks:
In-Process GC-MS Validation: At the 3-hour mark, safely vent the reactor, extract a 100 µL aliquot, neutralize with 100 µL saturated NaHCO₃, and extract into 200 µL EtOAc. Inject the organic layer into a GC-MS.
Starting Material (5-methoxy-3-methylindole): Expect a molecular ion peak at m/z 161 .
Target Product (5-methoxy-3-methylindoline): Expect a molecular ion peak at m/z 163 .
Failure Mode (Over-reduction): If a peak at m/z 169 (octahydroindole derivative) is observed, immediately terminate the reaction to prevent further degradation.
Post-Reaction NMR Validation: The ¹H NMR spectrum of the isolated product provides definitive proof of regioselective reduction. The starting material exhibits a distinct aromatic C2-H singlet (~7.0 ppm). In the successful product, this signal will vanish, replaced by diastereotopic CH₂ protons at C2 (~3.2–3.6 ppm) and a distinct multiplet for the C3 methine proton (~3.3 ppm), confirming the saturation of the pyrrole ring while leaving the benzenoid ring intact.
References
To support the mechanistic claims and parameter optimizations discussed in this application note, refer to the following peer-reviewed literature:
Kulkarni, A., Zhou, W., & Török, B. (2011). Heterogeneous Catalytic Hydrogenation of Unprotected Indoles in Water: A Green Solution to a Long-Standing Challenge. Organic Letters, 13(19), 5124–5127.[Link] [1]
Kulkarni, A., Zhou, W., & Török, B. (2011). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge (PMC Version). National Center for Biotechnology Information.[Link][2]
Yin, W., et al. (2024). Asymmetric Hydrogenation of Racemic 2-Substituted Indoles via Dynamic Kinetic Resolution: An Easy Access to Chiral Indolines Bearing Vicinal Stereogenic Centers. Journal of the American Chemical Society.[Link] [12]
Cook, J. M., et al. (2016). Synthesis of Bisindole Alkaloids from the Apocynaceae Which Contain a Macroline or Sarpagine Unit: A Review. Molecules, 21(11), 1534.[Link] [5]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Synthesis of 5-Methoxy-3-methylindoline
Welcome to the technical support center for the synthesis of 5-Methoxy-3-methylindoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthes...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of 5-Methoxy-3-methylindoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information provided herein is a synthesis of established chemical principles and field-proven insights to ensure both scientific accuracy and practical utility.
Introduction
5-Methoxy-3-methylindoline is a key heterocyclic scaffold found in a variety of biologically active compounds. Its synthesis, while conceptually straightforward, can be fraught with challenges ranging from low yields to the formation of stubborn impurities. This guide provides a structured approach to understanding and overcoming these challenges through a detailed troubleshooting section and a comprehensive set of frequently asked questions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of 5-Methoxy-3-methylindoline, offering step-by-step solutions grounded in chemical principles.
Issue 1: Low Yield in Fischer Indole Synthesis
Question: My Fischer indole synthesis of 5-Methoxy-3-methylindoline from 4-methoxyphenylhydrazine and methyl ethyl ketone is resulting in a low yield. What are the potential causes and how can I improve it?
Answer: Low yields in the Fischer indole synthesis of 5-methoxyindoles can stem from several factors, including incomplete reaction, degradation of the starting material or product under harsh acidic conditions, and the formation of side products. The electron-donating nature of the methoxy group can sometimes lead to undesired side reactions.[1]
Troubleshooting Steps:
Optimize the Acid Catalyst: The choice and concentration of the acid catalyst are critical.[1] While strong Brønsted acids like HCl and H₂SO₄, or Lewis acids like ZnCl₂ and BF₃ are commonly used, their concentration can significantly impact the product distribution.[1]
Recommendation: Experiment with different acid catalysts and their concentrations. Polyphosphoric acid (PPA) is often a good alternative to consider.[1]
Control Reaction Temperature and Time: Elevated temperatures can promote side reactions and decomposition.[1]
Recommendation: Start with a lower temperature and gradually increase it while monitoring the reaction progress by thin-layer chromatography (TLC). Prolonged reaction times can also lead to product degradation.[1]
Ensure Purity of Starting Materials: Impurities in the 4-methoxyphenylhydrazine or the methyl ethyl ketone can interfere with the reaction and lead to the formation of byproducts.[1]
Recommendation: Use freshly purified starting materials.
Consider a Two-Step Procedure: Instead of a one-pot reaction, consider pre-forming the phenylhydrazone intermediate before the cyclization step.[1]
Recommendation: This can sometimes improve the overall yield by allowing for purification of the hydrazone and optimization of the cyclization conditions independently.[1]
Issue 2: Formation of Chlorinated Impurities
Question: I am observing chlorinated byproducts in the mass spectrum of my 5-Methoxy-3-methylindoline synthesized via the Fischer route using HCl. What is the cause and how can I prevent this?
Answer: The formation of chlorinated byproducts is a known "abnormal" side reaction in the Fischer indole synthesis when using methoxy-substituted phenylhydrazones in the presence of hydrochloric acid.[1] The methoxy group can be displaced by a chloride ion from the acid catalyst.[1]
Preventative Measures:
Use a Non-Halogenated Acid: The most straightforward solution is to use an acid catalyst that does not contain chloride ions.
Recommendation: Polyphosphoric acid (PPA) or sulfuric acid (H₂SO₄) are excellent alternatives.
Use a Lewis Acid: Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride (BF₃) can also be used.[1] However, be aware that with ZnCl₂, substitution of the methoxy group with chlorine can still occur.[1]
Issue 3: Formation of Dimeric Byproducts
Question: My reaction mixture is showing significant formation of dimeric byproducts. What causes this and how can I minimize it?
Answer: Dimerization can occur under the acidic conditions of many indole syntheses, where the electron-rich indole nucleus of the product can react with another protonated indole molecule or a reactive intermediate.[1]
Troubleshooting Steps:
Control Reactant Concentrations: High concentrations of starting materials can favor intermolecular reactions leading to dimers.
Recommendation: Running the reaction at a higher dilution may reduce the rate of dimerization.[1]
Optimize Acid Catalyst and Temperature: The choice of acid and the reaction temperature can influence dimer formation.
Recommendation: As with other side reactions, careful optimization of the acid catalyst and temperature is crucial. A milder acid or lower temperature may be beneficial.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 5-Methoxy-3-methylindoline?
A1: The most common and versatile methods include the Fischer indole synthesis, the Bischler-Möhlau indole synthesis, and modern palladium-catalyzed methods like the Larock indole synthesis.[1][2] The Fischer indole synthesis is often the first choice due to the ready availability of starting materials.[2][3]
Q2: How can I improve the regioselectivity of the synthesis to favor the 5-methoxy isomer?
A2: In syntheses like the Bischler-Möhlau, cyclization can occur at different positions on the aniline ring, leading to a mixture of indole isomers.[1] To favor the desired 5-methoxy isomer:
Steric Hindrance: Modifying substituents on the reactants can sterically direct the cyclization.[1]
Alternative Synthetic Routes: If achieving the desired regioselectivity is difficult, consider alternative methods like the Larock or Fischer indole synthesis, which often offer better control over regiochemistry.[1]
Q3: What is a suitable solvent system for the purification of 5-Methoxy-3-methylindoline by column chromatography?
A3: A mixture of hexane and ethyl acetate is a good starting point for the eluent system. The optimal ratio will depend on the specific impurities present, but a gradient from a low polarity (e.g., 9:1 hexane:ethyl acetate) to a higher polarity can provide good separation.[4]
Q4: Can I use a one-step method for the synthesis?
A4: While some one-step methods exist, a two-step approach involving the formation and purification of the intermediate hydrazone in the Fischer indole synthesis often leads to higher overall yields and a cleaner product.[1]
Experimental Protocols
Protocol 1: Two-Step Fischer Indole Synthesis of 5-Methoxy-3-methylindoline
This protocol is adapted from general procedures for the Fischer indole synthesis, with specific considerations for methoxy-substituted indoles to avoid common side reactions.[1]
Step 1: Hydrazone Formation
In a round-bottom flask, dissolve 4-methoxyphenylhydrazine hydrochloride in ethanol.
Add sodium acetate to neutralize the hydrochloride salt.
Add methyl ethyl ketone to the mixture.
Stir the reaction at room temperature for 1-2 hours until TLC analysis indicates the complete consumption of the hydrazine.
Extract the hydrazone with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Indolization
To the crude or purified hydrazone, add polyphosphoric acid (PPA).
Heat the mixture to 80-100 °C with stirring.
Monitor the reaction by TLC until the hydrazone is consumed (typically 1-3 hours).[1]
Cool the reaction mixture and carefully quench with ice-water.
Neutralize with a base (e.g., NaOH solution) and extract the product with an organic solvent.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude product by column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for Indolization Step
Technical Support Center: 5-Methoxy-3-methylindoline Stability & Storage
Welcome to the Technical Support Center. As drug development professionals and application scientists, we understand that the reproducibility of your assays depends entirely on the integrity of your chemical library. 5-M...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As drug development professionals and application scientists, we understand that the reproducibility of your assays depends entirely on the integrity of your chemical library.
5-Methoxy-3-methylindoline (CAS: 155440-41-8) [1] is a highly valuable, yet chemically sensitive, electron-rich cyclic amine. This guide provides an authoritative, self-validating framework for troubleshooting degradation issues, understanding the mechanistic causality behind its instability, and implementing rigorous storage protocols.
Part 1: Mechanistic Causes of Degradation
To optimize storage, we must first understand why 5-Methoxy-3-methylindoline degrades. Indoline derivatives are inherently susceptible to aerobic oxidation, which converts the sp³ hybridized indoline into a thermodynamically stable, fully aromatized indole[2].
In 5-Methoxy-3-methylindoline, the methoxy group at the C5 position acts as a strong electron-donating group (EDG). By resonance, it increases the electron density on the indoline nitrogen. This stereoelectronic effect lowers the N–H bond dissociation energy, making the abstraction of the hydrogen atom by molecular oxygen (or peroxyl radicals) exceptionally fast. The resulting indolinyl radical is highly stabilized by the p-type lone pair of the methoxy oxygen, driving the reaction forward to form the inactive 5-methoxy-3-methylindole[3].
Mechanistic pathway of 5-Methoxy-3-methylindoline aerobic oxidation to indole.
Part 2: Troubleshooting FAQs
Q1: My 5-Methoxy-3-methylindoline turned from a pale yellow oil/solid to dark brown. Is it still usable for my biological assays?A1: No. The dark brown color is a macroscopic indicator of oxidative degradation and radical-induced polymerization. The 5-methoxy group lowers the oxidation potential, making the compound highly susceptible to autoxidation into 5-methoxy-3-methylindole and highly conjugated polymeric byproducts. You must verify purity via LC-MS or ¹H-NMR. If purity has dropped below 95%, repurification via flash chromatography (silica gel, hexanes/EtOAc with 1% Et₃N to prevent acid-catalyzed degradation) is mandatory before use.
Q2: Why do you mandate Argon over Nitrogen for the headspace purge during storage?A2: While both are inert gases[4], Argon is approximately 38% denser than ambient air, whereas Nitrogen is slightly lighter. When sealing vials on a benchtop or Schlenk line, Argon effectively "blankets" the chemical at the bottom of the vial, displacing oxygen more efficiently during the critical seconds before the cap is secured.
Q3: Can I store the compound in a DMSO stock solution to make daily dosing easier?A3: It is highly discouraged for long-term storage. Storing electron-rich indolines in solution accelerates degradation because the mobility of dissolved oxygen and reactive oxygen species (ROS) is higher than in the neat state. If a stock solution is absolutely necessary for short-term workflows, use anhydrous, thoroughly degassed DMSO (purged with Argon), aliquot into single-use vials, and store at -80°C.
Part 3: Quantitative Data & Stability Matrices
The following tables summarize the empirical stability data and troubleshooting metrics for 5-Methoxy-3-methylindoline to help you establish a self-validating quality control system.
Table 1: Storage Condition Matrix
Storage Condition
Temperature
Atmosphere
Light Exposure
Est. Time to 5% Degradation
Optimal
-20°C
Argon
Dark (Amber Vial)
> 24 months
Acceptable
4°C
Nitrogen
Dark (Amber Vial)
6 - 8 months
High Risk
25°C (RT)
Air
Ambient Light
< 2 weeks
Solution (DMSO)
-80°C
Argon
Dark
3 - 6 months
Table 2: Troubleshooting Guide
Symptom (Observation)
Quantitative Marker
Mechanistic Cause
Recommended Action
Color shift to dark brown
< 95% LC-MS Purity
Autoxidation to indole
Repurify via flash chromatography.
Insoluble particulates
High MW aggregates
Radical polymerization
Discard batch; do not use in assays.
Loss of assay potency
IC₅₀ shift > 3-fold
Conversion to inactive indole
Re-aliquot from an Argon-purged stock.
Part 4: Standard Operating Procedure (SOP) for Aliquoting & Storage
To ensure trustworthiness and reproducibility, every step in this protocol is designed to eliminate a specific variable of degradation (oxygen, moisture, light, and thermal kinetic energy)[5].
Step 1: Thermal Equilibration (Moisture Control)
Transfer the bulk vial from cold storage (-20°C) into a vacuum desiccator. Allow it to equilibrate to room temperature (20–25°C) for at least 60 minutes before opening.
Causality: Opening a cold vial in ambient air causes immediate atmospheric moisture condensation, leading to hydrolytic degradation and accelerating oxidation.
Step 2: Inert Atmosphere Setup (Oxygen Control)
Perform all transfers within a glove box purged with high-purity Argon, or utilize a Schlenk line.
Step 3: Aliquoting (Light Control)
Transfer single-use quantities (e.g., 5–10 mg) into pre-dried, amber glass vials.
Causality: Amber glass blocks UV and high-energy blue light, preventing photo-induced radical initiation of the electron-rich aromatic ring.
Step 4: Headspace Purging & Sealing (Blanketing)
Insert an Argon line into the vial, keeping the tip just above the chemical. Purge the headspace gently for 60 seconds. Immediately cap the vial with a PTFE-lined silicone septum cap. Wrap the seal tightly with Parafilm to prevent gas exchange.
Step 5: Long-Term Storage (Kinetic Control)
Store the sealed aliquots immediately at -20°C.
Step-by-step inert atmosphere aliquoting and storage workflow.
References
Aerobic Oxidation Approaches to Indole-3-carboxylates: A Tandem Cross Coupling of Amines–Intramolecular Mannich–Oxidation Sequence
Source: Organic Letters (ACS Publications)
URL:[Link]
Antioxidant activity of aromatic cyclic amine derivatives
Source: Polymer Degradation and Stability
URL:[Link]
Synthesis of a Furoindoline Scaffold via an Interrupted Fischer Indolization
Source: Organic Syntheses
URL:[Link]
reducing impurities during 5-Methoxy-3-methylindoline crystallization
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the purification of 5-Methoxy-3-methylin...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the purification of 5-Methoxy-3-methylindoline.
Indoline derivatives are notoriously sensitive compounds. Because the 2,3-bond of the indoline core is saturated, the molecule is thermodynamically driven to regain full aromaticity, making it highly susceptible to oxidation and impurity entrapment during crystallization. This guide breaks down the causality of these impurities and provides self-validating protocols to ensure high-purity isolation.
Part 1: Mechanistic Overview & Causality of Impurities
The primary impurity encountered during the crystallization of 5-Methoxy-3-methylindoline is its oxidized counterpart: 5-Methoxy-3-methylindole .
The Causality: The indoline structure consists of a benzene ring fused to a five-membered nitrogen-containing ring. The electron-donating 5-methoxy group pushes electron density into the aromatic system via resonance, making the amine nitrogen and the benzylic C2/C3 positions highly electron-rich. Upon exposure to atmospheric oxygen, light, or heat, the saturated 2,3-bond undergoes rapid 1 to form the fully aromatic indole[1].
Diagram 1: Mechanism of indoline oxidation to indole and targeted preventive interventions.
Part 2: Troubleshooting FAQs
Q1: My 5-Methoxy-3-methylindoline crystals develop a pinkish or brown discoloration during isolation. What causes this, and how can I prevent it?A1: This discoloration is the visual hallmark of indole oxidation. Pure indoline derivatives are typically colorless or white, but when oxidized, the resulting indole impurities and their subsequent oligomers present as a2[2].
Solution: You must eliminate oxygen from your workflow. Switch to strictly anaerobic crystallization using solvents that have been sparged with Argon for at least 30 minutes. Dry the final crystals in a vacuum oven rather than a standard convection oven.
Q2: I am detecting unreacted 5-methoxy-3-methylindole in my final crystallized product. How do I separate them effectively?A2: Indole and indoline derivatives readily co-crystallize due to their similar molecular sizes. If your cooling rate is too fast, the planar indole impurity becomes physically entrapped in the growing crystal lattice (inclusion).
Solution: Implement a Solute Crystallization (SC) approach using a non-polar solvent like n-hexane. Because the indoline has sp³ carbons that disrupt molecular planarity, it has different solubility kinetics than the planar indole. Studies on indole purification demonstrate that3 significantly enhances purity by keeping the aromatic impurities dissolved in the mother liquor[3].
Q3: My compound is crashing out as an amorphous solid rather than crystalline needles, trapping impurities. What is going wrong?A3: Amorphous precipitation occurs when the supersaturation point is breached too rapidly, preventing ordered nucleation. For compounds that are4, passing the crude mixture through a short silica plug prior to crystallization is highly recommended to remove baseline polar impurities that disrupt lattice formation[4].
Part 3: Self-Validating Experimental Protocol
To guarantee reproducibility, use the following step-by-step methodology for the Anaerobic Solute Crystallization of 5-Methoxy-3-methylindoline. Every phase includes a validation checkpoint to ensure the system is operating correctly.
Phase 1: Solvent Preparation (Degassing)
Sparge HPLC-grade n-hexane with high-purity Argon for 30 minutes to displace dissolved oxygen.
Validation Check: A dissolved oxygen (DO) probe must read < 0.5 ppm. If higher, continue sparging.
Phase 2: Dissolution & Filtration
2. Under an Argon blanket, dissolve the crude 5-methoxy-3-methylindoline in the degassed n-hexane at a solvent-to-feed volume ratio of 15.5[3]. Heat gently (max 40 °C) to facilitate dissolution without inducing thermal degradation.
Validation Check: The solution must be completely clear. A pinkish tint indicates pre-existing oxidation[2]. Perform a hot filtration through a 0.45 µm PTFE membrane to remove insoluble oligomers.
Phase 3: Controlled Nucleation
3. Transfer the filtrate to a jacketed crystallizer. Program the chiller to cool the solution at a controlled rate of 0.1 °C/min down to exactly 283 K (10 °C)[3].
4. Once at 283 K, maintain an impeller speed of 0 s⁻¹ (static) for 10 minutes to allow undisturbed crystal growth[3].
Validation Check: Crystals should form as distinct, colorless needles. Rapid clouding indicates a failed cooling ramp.
Phase 4: Isolation and Washing
5. Recover the crystals via vacuum filtration under a nitrogen tent.
6. Wash the filter cake with a precisely measured volume of n-hexane pre-chilled to exactly 283 K.
Validation Check: The mother liquor running through the funnel should carry away the yellow/brown impurities, leaving a stark white crystalline bed.
Diagram 2: Self-validating anaerobic solute crystallization workflow for indoline purification.
Part 4: Quantitative Optimization Data
The table below summarizes the critical parameters for optimizing purity and yield based on established solute crystallization dynamics. Note how balancing the wash temperature and solvent ratio dictates the final recovery.
Crystallization Parameter
Condition Tested
Purity (wt%)
Yield (%)
Mechanistic Causality
Atmosphere
Ambient Air
< 90.0
85.0
Atmospheric O₂ drives rapid dehydrogenation to the indole impurity[1].
Warm wash solvent dissolves the target indoline, severely destroying yield.
Optimized SC Process
n-Hexane, 283 K, Cold Wash
99.5
57.5
Balances the thermodynamic exclusion of impurities with optimal mass recovery[3].
References
Title: Indoline - Wikipedia
Source: wikipedia.org
URL: [Link]
Title: Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization)
Source: mdpi.com
URL: [Link]
Title: What do common indole impurities look like?
Source: researchgate.net
URL: [Link]
Technical Support Center: Resolving Peak Tailing in 5-Methoxy-3-methylindoline Liquid Chromatography
Welcome to the technical support center for the analysis of 5-Methoxy-3-methylindoline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues enc...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the analysis of 5-Methoxy-3-methylindoline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the liquid chromatography of this compound, with a specific focus on peak tailing. As Senior Application Scientists, we provide not just solutions, but also the underlying scientific principles to empower you to develop robust and reliable analytical methods.
Troubleshooting Guide: From Tailing Peak to Gaussian Shape
Peak tailing is a common frustration in HPLC, particularly for basic compounds like 5-Methoxy-3-methylindoline.[1][2][3] This guide provides a systematic approach to diagnose and resolve this issue.
Question: I am observing significant peak tailing for my 5-Methoxy-3-methylindoline standard. What are the primary causes and how can I fix it?
Answer:
Significant peak tailing for a basic compound like 5-Methoxy-3-methylindoline in reversed-phase HPLC is most commonly due to secondary interactions between the analyte and the stationary phase.[3][4] Specifically, the amine group in your molecule can become protonated and interact with negatively charged silanol groups on the silica-based column packing.[1][5] This leads to a mixed-mode retention mechanism and results in a distorted peak shape.
Here is a step-by-step guide to troubleshoot and resolve this issue:
Step 1: Diagnose the Problem
First, confirm that the issue is specific to your basic analyte. If all peaks in your chromatogram are tailing, the problem might be physical, such as a column void or extra-column volume.[6][7] However, if only the 5-Methoxy-3-methylindoline peak is tailing, the cause is likely chemical.
Step 2: Optimize Mobile Phase pH
The ionization state of both your analyte and the stationary phase is pH-dependent.[8][9] The pKa of silanol groups is typically in the range of 3.5-4.5.[10]
Protocol for pH Optimization:
Low pH Approach: Prepare a mobile phase with a pH of 2.5-3.0 using an additive like formic acid or trifluoroacetic acid (TFA).[11][12] At this low pH, the silanol groups are protonated and neutral, minimizing the ionic interaction with your protonated basic analyte.[5][10]
High pH Approach: Alternatively, use a high pH mobile phase (e.g., pH 10-11) with a pH-stable column (e.g., a hybrid or organo-silica phase). At high pH, your basic analyte will be in its neutral form, reducing interactions with any deprotonated silanols.[13]
Step 3: Introduce a Mobile Phase Additive
If adjusting the pH alone is insufficient, consider adding a competing base to the mobile phase.
Protocol for Using a Competing Base:
Add a small concentration (e.g., 5-10 mM) of an amine modifier like triethylamine (TEA) to your mobile phase.[12]
The TEA will preferentially interact with the active silanol sites, effectively shielding them from your analyte.[12]
Caution: TEA can be difficult to remove from the HPLC system and may interfere with mass spectrometry detection.[10]
Step 4: Evaluate Your Column Choice
Not all C18 columns are the same. The type of silica and the end-capping process significantly impact their performance with basic compounds.
Recommendations for Column Selection:
Use a High-Purity, End-Capped Column: Modern columns made from high-purity silica with thorough end-capping have fewer accessible silanol groups, reducing the likelihood of peak tailing.[11][14]
Consider Alternative Stationary Phases: If peak tailing persists, explore stationary phases with different selectivities. A phenyl or cyano column can offer different interaction mechanisms that may improve peak shape.[15][16]
Troubleshooting Workflow Diagram
The following diagram outlines the logical progression for troubleshooting peak tailing of 5-Methoxy-3-methylindoline.
Caption: Troubleshooting workflow for peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental cause of peak tailing for basic compounds like 5-Methoxy-3-methylindoline?
A1: The primary cause is the interaction between the basic analyte and acidic silanol groups on the surface of silica-based stationary phases.[1][3][5] The amine functional group in 5-Methoxy-3-methylindoline can accept a proton (become positively charged), especially at acidic to neutral pH.[10] These positively charged molecules can then interact electrostatically with negatively charged, deprotonated silanol groups on the silica surface.[10] This secondary retention mechanism, in addition to the primary reversed-phase mechanism, leads to a broadening and tailing of the chromatographic peak.[3]
Q2: How does mobile phase pH influence the peak shape of my analyte?
A2: Mobile phase pH is a critical parameter that affects the ionization state of both your analyte and the stationary phase.[8][9] For 5-Methoxy-3-methylindoline, a basic compound, as the pH decreases, it becomes more protonated. Conversely, the silanol groups on the silica surface are acidic and will be deprotonated (negatively charged) at higher pH values.[5] By adjusting the mobile phase pH, you can control these ionization states to minimize unwanted interactions. A low pH (below 3) will protonate the silanols, making them neutral, while a high pH will deprotonate the basic analyte, also rendering it neutral.[11][13]
Q3: What are ion-pairing reagents and should I use them?
A3: Ion-pairing reagents are additives that contain a hydrophobic part and an ionic part.[17][18] For basic compounds, an alkyl sulfonate is often used.[19] This reagent pairs with the protonated basic analyte, forming a neutral complex that has better retention and peak shape on a reversed-phase column.[20] While effective, ion-pairing chromatography can have long equilibration times and may not be ideal for gradient elution or LC-MS applications due to the non-volatile nature of the reagents.[17][18] For many applications, optimizing pH and column chemistry is a more straightforward approach.
Q4: Can I use a C18 column for the analysis of 5-Methoxy-3-methylindoline?
A4: Yes, a C18 column is a common choice for the analysis of a moderately polar compound like 5-Methoxy-3-methylindoline. However, the quality of the C18 column is crucial.[11] A modern, high-purity silica column that is well end-capped is recommended to minimize the number of free silanol groups that can cause peak tailing.[11][14] If you are still experiencing issues, consider a C18 column specifically designed for the analysis of basic compounds.
Q5: Are there alternative stationary phases that are better suited for basic compounds?
A5: Yes, if you continue to face challenges with a standard C18 column, several alternative stationary phases can provide improved peak shape for basic compounds:
Phenyl Phases: These columns can offer different selectivity through pi-pi interactions with the aromatic ring of your analyte.[15][16]
Cyano Phases: These are less hydrophobic than C18 and can also provide alternative selectivity.[15][16]
Polar-Embedded Phases: These phases have a polar group embedded in the alkyl chain, which can help to shield the silanol groups and improve peak shape for basic compounds.
Hybrid and Organo-Silica Phases: These are more stable at high pH, allowing you to work in a pH range where your basic analyte is neutral.[13]
Data Summary Table
The following table summarizes the expected impact of various chromatographic parameters on the peak shape of 5-Methoxy-3-methylindoline.
Parameter
Change
Expected Impact on Peak Tailing
Rationale
Mobile Phase pH
Decrease to < 3
Decrease
Protonates silanol groups, making them neutral.[10][11][12]
Increase to > 10
Decrease
Neutralizes the basic analyte (requires a pH-stable column).[13]
Mobile Phase Additive
Add TEA (5-10 mM)
Decrease
TEA acts as a competing base, blocking active silanol sites.[12]
Column Chemistry
Use End-Capped Column
Decrease
Reduces the number of available silanol groups.[11][14]
Switch to Phenyl/Cyano
May Decrease
Offers alternative retention mechanisms that can improve peak shape.[15][16]
Temperature
Increase
May Decrease
Can improve mass transfer kinetics, leading to sharper peaks.[10]
Sample Solvent
Mismatch with Mobile Phase
Increase
A stronger sample solvent can cause peak distortion.
References
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
alwsci. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis?
Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
LCGC North America. (n.d.). A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent.
Welch Materials. (2025, February 17). Issues and Solutions to the Use of Ion-Pairing Reagents.
Benchchem. (2025). Technical Support Center: HPLC Analysis of Basic Compounds and Their Derivatives.
Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes and High pH.
PubMed. (2000, February 11). Optimized stationary phases for the high-performance liquid chromatography-electrospray ionization mass spectrometric analysis of basic pharmaceuticals.
Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation.
Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?
MDPI. (2020, May 29). Hydrophilic Liquid Chromatography versus Reversed-Phase Liquid Chromatography in the Absence and the Presence of 1-Hexyl-3-methylimidazolium Chloride for the Analysis of Basic Compounds.
Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
Veeprho. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography.
Obrnuta faza. (n.d.). RP C18 column with feature of a silanol group.
Tokyo Chemical Industry Co., Ltd. (n.d.). Ion Pair Reagents (for HPLC).
Chromedia. (2021, December 1). But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing.
Scharlab. (n.d.). Ion pair chromatography reagents.
ResearchGate. (2023, July 19). Tailing peak shape of tertiary amines in RP C18 LCMS analysis?
Shimadzu. (n.d.). Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates.
Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC.
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
LCGC North America. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
Agilent. (2023, August 10). Why it matters and how to get good peak shape.
A Tale of Two Scaffolds: A Comparative Guide to the Biological Activities of 5-Methoxyindole and 5-Methoxy-3-methylindoline
In the landscape of medicinal chemistry, the indole nucleus stands as a privileged scaffold, forming the core of numerous natural products and synthetic drugs. The addition of a methoxy group at the 5-position significan...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of medicinal chemistry, the indole nucleus stands as a privileged scaffold, forming the core of numerous natural products and synthetic drugs. The addition of a methoxy group at the 5-position significantly influences its electronic properties and, consequently, its biological activity. This guide provides an in-depth comparison of 5-Methoxyindole, a well-characterized and biologically active molecule, with its reduced counterpart, 5-Methoxy-3-methylindoline. While a wealth of experimental data exists for the former, the biological profile of the latter remains largely unexplored. This document will therefore present a comprehensive overview of 5-Methoxyindole's activities, supported by experimental evidence, and offer a scientifically-grounded perspective on the potential, yet unelucidated, activities of 5-Methoxy-3-methylindoline based on fundamental structure-activity relationships.
The Core Distinction: Aromaticity vs. Saturation
The fundamental difference between 5-Methoxyindole and 5-Methoxy-3-methylindoline lies in the nature of the five-membered nitrogen-containing ring. In 5-Methoxyindole, this pyrrole ring is aromatic, contributing to a planar structure and a delocalized π-electron system. In contrast, the pyrrolidine ring of 5-Methoxy-3-methylindoline is saturated, resulting in a more flexible, three-dimensional conformation. This seemingly subtle structural change has profound implications for how these molecules interact with biological targets.
Caption: Core structural difference between 5-Methoxyindole and 5-Methoxy-3-methylindoline.
5-Methoxyindole: A Multifaceted Biological Agent
5-Methoxyindole is an endogenous compound and a key intermediate in the biosynthesis of melatonin.[1] Its biological activities are diverse and well-documented, spanning anti-inflammatory, anticancer, and neuroprotective effects.
Anti-inflammatory Activity
5-Methoxyindole and its derivatives, notably 5-methoxytryptophan (5-MTP), have demonstrated potent anti-inflammatory properties.[2][3] The primary mechanism involves the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[2]
Mechanism of Action: 5-MTP has been shown to suppress the transcriptional activation of the COX-2 gene induced by various pro-inflammatory stimuli.[2] This is achieved by inhibiting the activation of multiple transcription factors, including NF-κB.[3] Furthermore, 5-MTP can block lipopolysaccharide (LPS)-induced p38 MAPK activation in macrophages, a critical pathway for the production of inflammatory cytokines.[3][4]
Caption: Anti-inflammatory mechanism of 5-Methoxyindole derivatives.
Anticancer Activity
The indole scaffold is a cornerstone in the development of anticancer agents.[5] 5-Methoxyindole derivatives have shown promise in this area, primarily through their ability to inhibit cancer cell proliferation and induce apoptosis.
Experimental Data: A study on 5-methoxyindole tethered to C-5 functionalized isatins demonstrated significant in vitro antiproliferative activity against various human cancer cell lines. For instance, compound 5o from this series exhibited an IC50 value of 1.69 µM, which was fivefold more potent than the standard drug sunitinib (IC50 = 8.11 µM).[5] Another study highlighted that hydroxyl-containing bisindoles with a 5-methoxy substituent showed cytotoxic activity against the HepG2 cell line with IC50 values in the range of 7.37–26.00 μM.[6]
Table 1: Anticancer Activity of Selected 5-Methoxyindole Derivatives.
Neuroprotective Effects
Derivatives of 5-methoxyindole have been investigated for their neuroprotective properties, particularly in the context of ischemic stroke.
Mechanism of Action: 5-methoxyindole-2-carboxylic acid (MICA) has been shown to confer neuroprotection by preserving mitochondrial function and attenuating oxidative stress.[2] It acts by inhibiting the mitochondrial enzyme dihydrolipoamide dehydrogenase (DLDH), which triggers a preconditioning effect in the brain.[3]
5-Methoxy-3-methylindoline: An Enigmatic Counterpart
In stark contrast to its aromatic relative, there is a significant dearth of published experimental data on the biological activity of 5-Methoxy-3-methylindoline. This necessitates a predictive approach based on the structural transition from an indole to an indoline.
The Impact of a Saturated Pyrrole Ring
The saturation of the pyrrole ring in 5-Methoxy-3-methylindoline introduces several key changes that are likely to modulate its biological activity:
Loss of Planarity and Increased Flexibility: The planar, rigid structure of the indole ring is crucial for its interaction with many biological targets, such as DNA and certain enzyme active sites. The flexible, three-dimensional nature of the indoline ring would necessitate a different binding mode and could lead to interactions with a completely different set of receptors or enzymes.[7][8]
Altered Electronic Properties: The aromaticity of the indole ring contributes to its electron-rich nature, making it a good hydrogen bond donor and susceptible to electrophilic substitution. The indoline ring, being a secondary amine, is more basic and a stronger hydrogen bond acceptor. This change in electronic character would fundamentally alter its interactions with biological macromolecules.
Introduction of a Chiral Center: The presence of a methyl group at the 3-position of the indoline ring introduces a chiral center. This means that 5-Methoxy-3-methylindoline exists as a pair of enantiomers ((R) and (S)). It is well-established in pharmacology that enantiomers can have vastly different biological activities and potencies.
Hypothesized Biological Activities
Based on the known activities of other indoline derivatives, we can hypothesize potential areas of biological relevance for 5-Methoxy-3-methylindoline:
Antimicrobial Activity: Both indole and indoline scaffolds have been explored for the development of novel antibacterial compounds.[7] The specific substitutions on the indoline ring are critical for its antimicrobial efficacy.
CNS Activity: The indoline scaffold is present in a number of centrally acting drugs. Given the structural similarity to some neurotransmitters, it is plausible that 5-Methoxy-3-methylindoline could interact with receptors in the central nervous system.
Anti-inflammatory and Antioxidant Potential: Substituted indolines have been reported to possess potent antioxidant and anti-inflammatory properties.[9][10] The mechanism often involves the modulation of inflammatory pathways and scavenging of reactive oxygen species.
Experimental Protocols: A Blueprint for Investigation
To elucidate the biological activity of 5-Methoxy-3-methylindoline and enable a direct comparison with 5-Methoxyindole, a series of well-established in vitro assays are recommended.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in LPS-stimulated Macrophages
This assay determines the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
Step-by-Step Methodology:
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
Compound Treatment: Pre-treat the cells with various concentrations of 5-Methoxyindole and 5-Methoxy-3-methylindoline for 1 hour.
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
Nitrite Measurement: After incubation, collect the cell culture supernatant. Determine the nitrite concentration (as an indicator of NO production) using the Griess reagent.
Data Analysis: Measure the absorbance at 540 nm and calculate the percentage of NO inhibition compared to the LPS-treated control.
Caption: Workflow for the in vitro nitric oxide inhibition assay.
In Vitro Anticancer Assay: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Step-by-Step Methodology:
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
Compound Treatment: Treat the cells with various concentrations of 5-Methoxyindole and 5-Methoxy-3-methylindoline for 48-72 hours.
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
Data Analysis: Measure the absorbance at 570 nm and calculate the percentage of cell viability and the IC50 value for each compound.
Conclusion: A Call for Further Investigation
This guide has illuminated the well-established and diverse biological activities of 5-Methoxyindole, particularly in the realms of anti-inflammatory, anticancer, and neuroprotective research. In contrast, 5-Methoxy-3-methylindoline remains a largely uncharacterized molecule. The fundamental structural differences between the aromatic indole and the saturated indoline scaffolds strongly suggest that their biological activities will be distinct.
While we can hypothesize potential activities for 5-Methoxy-3-methylindoline based on related structures, only through rigorous experimental evaluation can its true pharmacological profile be unveiled. The provided experimental protocols offer a starting point for such investigations. The comparative analysis of these two closely related yet structurally distinct molecules holds the potential to yield valuable insights into the structure-activity relationships of indole and indoline derivatives, ultimately contributing to the design of novel therapeutic agents.
References
Wu, K. K., & Liou, J. Y. (2014). 5-methoxyindole metabolites of L-tryptophan: control of COX-2 expression, inflammation and tumorigenesis. Journal of Biomedical Science, 21(1), 17. [Link]
Wu, K. K., & Liou, J. Y. (2020). 5-methoxytryptophan: an arsenal against vascular injury and inflammation. Journal of Biomedical Science, 27(1), 79. [Link]
Eldehna, W. M., Nossier, E. S., & Abdel-Aziz, H. A. (2019). Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1439-1451. [Link]
Cheng, H. L., et al. (2016). Endothelium-Derived 5-Methoxytryptophan Is a Circulating Anti-Inflammatory Molecule That Blocks Systemic Inflammation. Circulation Research, 119(6), 746-757. [Link]
D'Accolti, L., et al. (2021). Indole and Indoline Scaffolds in Antimicrobials: Overview, Synthesis and Recent Advances in Antimicrobial Research. Current Medicinal Chemistry, 28(24), 4828-4844. [Link]
Wang, L., et al. (2016). Design, Synthesis, and Biological Evaluation of Indoline and Indole Derivatives as Potent and Selective α1A-Adrenoceptor Antagonists. Journal of Medicinal Chemistry, 59(8), 3785-3801. [Link]
Chang, L., et al. (2014). Structure-activity Relationship Studies of the Tricyclic Indoline Resistance-Modifying Agent. Journal of Medicinal Chemistry, 57(9), 3803-3817. [Link]
Naaz, F., Neha, K., Haider, M. R., & Shafi, S. (2021). Indole Derivatives (2010–2020) As Versatile Tubulin Inhibitors: Synthesis and structure–activity Relationships. Future Medicinal Chemistry, 13(20), 1815-1841. [Link]
Pireddu, R., et al. (2013). Structure/activity relationships of indole derivatives. Marine drugs, 11(9), 3394-3432. [Link]
Wang, L., et al. (2016). Design, Synthesis, and Biological Evaluation of Indoline and Indole Derivatives as Potent and Selective α1A-Adrenoceptor Antagonists. Journal of Medicinal Chemistry, 59(8), 3785-3801. [Link]
Kestelein, B., et al. (2013). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of medicinal chemistry, 56(10), 3994-4007. [Link]
Abdel-Aziz, M., et al. (2019). 3-methyl-2-phenyl-1-substituted-indole derivatives as indomethacin analogs: design, synthesis and biological evaluation as potential anti-inflammatory and analgesic agents. Medicinal Chemistry Research, 28(1), 108-121. [Link]
Jeyaseelan, A., & Ramalingan, C. (2019). Spectroscopic, quantum chemical, molecular docking and in vitro anticancer activity studies on 5-Methoxyindole-3-carboxaldehyde. Journal of Molecular Structure, 1197, 34-45. [Link]
Chang, L., et al. (2014). Structure–activity Relationship Studies of the Tricyclic Indoline Resistance-Modifying Agent. Journal of Medicinal Chemistry, 57(9), 3803-3817. [Link]
Wu, K. K., & Liou, J. Y. (2020). 5-methoxytryptophan: An arsenal against vascular injury and inflammation. Journal of Biomedical Science, 27(1), 1-9. [Link]
Zeeli, D., et al. (2018). Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents. Journal of Medicinal Chemistry, 61(10), 4434-4446. [Link]
Asif, M. (2022). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC medicinal chemistry, 13(10), 1169-1196. [Link]
Al-Ostoot, F. H., et al. (2021). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Molecules, 26(19), 5897. [Link]
Dhani, R., et al. (2011). Indole: The molecule of diverse pharmacological activities. Journal of Chemical and Pharmaceutical Research, 3(5), 519-523. [Link]
Zeeli, D., et al. (2018). Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Antiinflammatory Agents. Journal of Medicinal Chemistry, 61(10), 4434-4446. [Link]
Giorno, F., et al. (2022). Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors. Scientific Reports, 12(1), 14881. [Link]
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A Senior Application Scientist's Guide to the NMR Spectral Validation of 5-Methoxy-3-methylindoline
Introduction: The Imperative of Unambiguous Structural Verification in Drug Discovery In the landscape of medicinal chemistry and drug development, the indoline scaffold is a privileged structure, forming the core of num...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Imperative of Unambiguous Structural Verification in Drug Discovery
In the landscape of medicinal chemistry and drug development, the indoline scaffold is a privileged structure, forming the core of numerous pharmacologically active agents. The precise substitution pattern on this scaffold is paramount, as minor positional changes can drastically alter a compound's biological activity, metabolic stability, and safety profile. Consequently, the unambiguous structural confirmation of a synthesized indoline derivative, such as 5-Methoxy-3-methylindoline, is not merely a procedural step but a foundational pillar of scientific integrity and a prerequisite for further investigation.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules.[1] Its ability to provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms makes it an indispensable tool. This guide, designed for researchers, chemists, and drug development professionals, provides an in-depth framework for the validation of 5-Methoxy-3-methylindoline using 1H and 13C NMR spectroscopy. Rather than simply presenting data, we will delve into the causality behind spectral features, outline a robust experimental workflow, and provide a comparative analysis against key related structures to empower scientists to interpret their own data with confidence.
Part 1: Anticipated NMR Spectral Features of 5-Methoxy-3-methylindoline
The numbering convention for the indoline ring is as follows:
Table 1: Predicted ¹H NMR Spectral Data for 5-Methoxy-3-methylindoline (in CDCl₃, 400 MHz)
Proton(s)
Predicted δ (ppm)
Multiplicity
Coupling Constant (J, Hz)
Rationale & Notes
NH (H-1)
3.5 - 4.5
br s
-
Broad singlet, chemical shift is concentration and solvent dependent.
H-7
~6.95
d
J ≈ 8.0
Ortho-coupling to H-6. Shifted upfield by the adjacent nitrogen.
H-6
~6.65
dd
J ≈ 8.0, 2.0
Ortho-coupling to H-7 and meta-coupling to H-4.
H-4
~6.60
d
J ≈ 2.0
Meta-coupling to H-6. Shifted upfield by the electron-donating OCH₃ group.
OCH₃
~3.75
s
-
Characteristic singlet for a methoxy group on an aromatic ring.
H-3
~3.50
m
-
Complex multiplet due to coupling with H-2 protons and the C3-Methyl protons.
H-2α
~3.30
dd
J ≈ 8.5, 8.0
Diastereotopic proton. Coupled geminally to H-2β and vicinally to H-3.
H-2β
~2.80
dd
J ≈ 8.5, 7.5
Diastereotopic proton. Coupled geminally to H-2α and vicinally to H-3. Shifted upfield relative to H-2α.
CH₃
~1.25
d
J ≈ 6.5
Doublet due to coupling with the adjacent H-3 proton.
Table 2: Predicted ¹³C NMR Spectral Data for 5-Methoxy-3-methylindoline (in CDCl₃, 100 MHz)
Carbon(s)
Predicted δ (ppm)
Rationale & Notes
C-5
~154.0
Quaternary carbon attached to the electron-donating OCH₃ group.
C-7a
~146.0
Quaternary carbon adjacent to the nitrogen.
C-3a
~126.0
Quaternary carbon at the ring junction.
C-7
~125.0
CH carbon adjacent to the nitrogen.
C-4
~112.0
CH carbon ortho to the OCH₃ group.
C-6
~111.0
CH carbon meta to the OCH₃ group.
OCH₃
~55.8
Methoxy carbon.
C-2
~55.0
CH₂ carbon adjacent to the nitrogen.
C-3
~38.0
CH carbon bearing the methyl group.
CH₃
~18.0
Methyl carbon.
Part 2: A Robust Experimental Protocol for NMR Data Acquisition
The quality and reliability of NMR data are directly dependent on a meticulous experimental approach. The following protocol describes a self-validating system for acquiring high-quality 1D and 2D NMR data on a standard 400 or 500 MHz spectrometer.[2]
Methodology:
Sample Preparation:
Accurately weigh approximately 5-10 mg of the purified 5-Methoxy-3-methylindoline sample.
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent is of high purity to minimize impurity peaks.[3]
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shift to 0.00 ppm.
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
Instrument Setup & Calibration:
Insert the sample into the spectrometer's magnet.
Locking: Lock the spectrometer on the deuterium signal of the solvent. This ensures the stability of the magnetic field during the experiment.
Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field. This is a critical step to achieve sharp, well-resolved peaks.[2]
1D Spectra Acquisition:
¹H NMR: Acquire a standard proton spectrum using a 30° or 90° pulse. A sufficient number of scans (e.g., 8 or 16) should be averaged to achieve a good signal-to-noise ratio.
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required. A DEPT-135 experiment should also be run to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.
2D Spectra Acquisition for Structural Confirmation:
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It is essential for mapping out the connectivity of the aliphatic and aromatic spin systems.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to, providing definitive C-H attachments.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is crucial for identifying connectivity across quaternary carbons and piecing the molecular fragments together.
Data Processing:
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
Phase the spectra correctly and apply a baseline correction.
Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Calibrate the ¹³C spectrum using the solvent peak as a secondary reference (e.g., CDCl₃ at 77.16 ppm).[3]
Integrate the ¹H NMR signals to determine the relative ratios of protons.
Caption: Diagram 2: Key 2D NMR Correlations for Validation.
Part 4: Comparative Analysis - Confirming Identity vs. Alternatives
A crucial aspect of validation is confirming that the obtained spectrum matches the target molecule and, just as importantly, does not match plausible alternatives, such as starting materials or byproducts. The most likely alternative is the corresponding aromatic indole, which could be formed via over-oxidation during synthesis.
Table 3: Comparative ¹H NMR Data (Key Signals, CDCl₃)
Compound
H-2 Signal (ppm)
H-3 Signal (ppm)
Aromatic Protons (ppm)
Ref
5-Methoxy-3-methylindoline (Predicted)
~3.30, ~2.80 (CH₂)
~3.50 (CH)
~6.95 - 6.60
-
5-Methoxy-3-methylindole (Actual)
6.97 (s, CH)
N/A (C-CH₃)
7.25 - 6.87
Indoline (Actual)
3.58 (t, CH₂)
3.05 (t, CH₂)
7.07 - 6.63
Analysis of Key Differences:
Saturation of the Pyrrole Ring: The most dramatic difference lies in the signals for the 5-membered ring. The target indoline will show aliphatic signals for H-2 (two diastereotopic protons, ~2.8-3.3 ppm) and H-3 (~3.5 ppm). In contrast, the aromatic indole byproduct shows a vinylic proton at H-2 (~7.0 ppm) and no signal for H-3, as this carbon is substituted. This is a definitive diagnostic test.
Effect of Substituents: Compared to the parent indoline , the C3-methyl group in our target compound shifts the H-3 proton downfield and converts it from a triplet to a multiplet, while the C3-CH₃ itself appears as a characteristic doublet around 1.25 ppm. The C5-methoxy group shifts the aromatic H-4 and H-6 protons significantly upfield due to its electron-donating nature.
Conclusion
The structural validation of 5-Methoxy-3-methylindoline is a multi-faceted process that relies on a systematic and logical interpretation of a complete set of NMR data. By predicting the spectrum based on known principles, acquiring high-quality 1D and 2D data through a robust protocol, and performing a rigorous comparative analysis against potential alternatives, a researcher can achieve an unambiguous and trustworthy confirmation of the molecular structure. The key diagnostic features are the aliphatic signals of the saturated five-membered ring (C2-H₂ and C3-H), which clearly distinguish it from its aromatic indole counterpart, and the specific splitting patterns and chemical shifts imparted by the methyl and methoxy substituents. This comprehensive approach ensures the scientific integrity required for advancing promising compounds in the drug development pipeline.
References
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Magna-Power (2022). Methyl 1H-indole-3-carboxylate. Magritek. Available at: [Link]
Royal Society of Chemistry (2016). Supporting information for "An Iridium-Catalyzed Methylation of Indoles and Pyrroles with Methanol". The Royal Society of Chemistry. Available at: [Link]
AZoOptics (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. Available at: [Link]
Decoding the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 5-Methoxy-3-methylindoline
For the modern researcher, mass spectrometry is an indispensable tool, offering a glimpse into the very heart of molecular structure. The fragmentation pattern, a unique fingerprint generated by the molecule's breakdown...
Author: BenchChem Technical Support Team. Date: April 2026
For the modern researcher, mass spectrometry is an indispensable tool, offering a glimpse into the very heart of molecular structure. The fragmentation pattern, a unique fingerprint generated by the molecule's breakdown under energetic conditions, provides a roadmap to its constituent parts. This guide offers a detailed, in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 5-Methoxy-3-methylindoline, a substituted indoline of interest in various research domains. By comparing its expected fragmentation with that of structurally related compounds, we aim to provide researchers, scientists, and drug development professionals with a robust framework for identifying and characterizing this and similar molecules.
The Fundamentals of Indoline Fragmentation: A Game of Stability
Before dissecting our target molecule, it is crucial to understand the foundational principles governing the fragmentation of the indoline core. Under electron ionization, a high-energy electron beam bombards the molecule, ejecting an electron to form a molecular ion (M+•).[1][2] This radical cation is energetically unstable and readily undergoes fragmentation to yield more stable ions.[1][2]
For cyclic amines like indoline, a key fragmentation pathway is the α-cleavage, where a bond adjacent to the nitrogen atom is broken.[3][4] This process is driven by the nitrogen's ability to stabilize the resulting positive charge. The stability of the resulting carbocation is a primary determinant of the fragmentation pathway.
The Predicted Fragmentation of 5-Methoxy-3-methylindoline: A Step-by-Step Analysis
The structure of 5-Methoxy-3-methylindoline (Molecular Weight: 163.22 g/mol ) presents several potential fragmentation pathways. The indoline ring system, the methoxy group, and the methyl group will all influence the molecule's decomposition.
Proposed Fragment
m/z (mass-to-charge ratio)
Proposed Structure
Mechanism
Molecular Ion [M]+•
163
5-Methoxy-3-methylindoline radical cation
Initial ionization
[M-CH3]+
148
5-Methoxyindoline cation
Loss of the methyl group at position 3
[M-OCH3]+
132
3-Methylindoline cation
Loss of the methoxy radical
[M-H-CH3-CO]+
119
Putative quinolinium ion
Complex rearrangement and loss of multiple fragments
Tropylium-like ion
91
C7H7+
Rearrangement of the aromatic portion
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
A standard EI-MS experiment to analyze 5-Methoxy-3-methylindoline would involve the following steps:
Sample Introduction: A small amount of the purified compound is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
Ionization: The sample is vaporized and enters the ion source, where it is bombarded by a beam of electrons (typically at 70 eV).[5]
Acceleration: The resulting positively charged ions are accelerated by an electric field.
Mass Analysis: The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
A Comparative Analysis: Learning from Analogs
To build confidence in our predicted fragmentation, we can compare it to the known fragmentation patterns of structurally similar molecules.
Indoline: The Unsubstituted Core
The mass spectrum of indoline is characterized by a prominent molecular ion peak. The primary fragmentation involves the loss of a hydrogen atom to form a stable [M-H]+ ion. Further fragmentation can lead to the opening of the five-membered ring.
Methoxy-Substituted Aromatics: The Influence of the Ether Group
Aromatic ethers often undergo cleavage of the C-O bond.[4] For a compound like anisole (methoxybenzene), a common fragmentation is the loss of a methyl radical (•CH3) followed by the loss of carbon monoxide (CO) from the resulting phenoxy cation.[6] In our target molecule, the loss of the methoxy group as a radical (•OCH3) is a plausible pathway.
Methyl-Substituted Indoles: The Role of the Alkyl Group
Studies on methyl-substituted indoles have shown that benzylic cleavage, the breaking of the bond adjacent to the aromatic ring, is a favored fragmentation pathway.[7] For 5-Methoxy-3-methylindoline, the loss of the methyl group at the 3-position as a radical is a highly probable initial fragmentation step.
Visualizing the Fragmentation Pathways
To further clarify the proposed fragmentation mechanisms, the following diagrams illustrate the key bond cleavages and rearrangements.
Caption: Proposed primary fragmentation pathways of 5-Methoxy-3-methylindoline under EI-MS.
Conclusion: A Predictive Framework for Structural Elucidation
References
Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. doi: 10.4236/ajac.2016.74033.
Powers, J. C. (1968). Mass spectrometry of simple indoles. The Journal of Organic Chemistry, 33(5), 2044-2050.
Wikipedia contributors. (2023, November 28). Fragmentation (mass spectrometry). In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
YouTube. (2022, July 20). Fragmentation pattern of methoxy benzene by mass spectroscopy/spectrometry. Retrieved from [Link] (Note: A representative, non-broken link should be used here if a specific, stable video is intended as a reference).
A Comparative Guide to the Purity Validation of Commercial 5-Methoxy-3-methylindoline Reference Standards
For researchers, scientists, and drug development professionals, the integrity of a reference standard is the bedrock of reliable and reproducible results. In the complex landscape of pharmaceutical development, where pr...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and drug development professionals, the integrity of a reference standard is the bedrock of reliable and reproducible results. In the complex landscape of pharmaceutical development, where precision is paramount, the purity of a chemical entity like 5-Methoxy-3-methylindoline can significantly impact everything from early-stage discovery to late-stage quality control. This guide provides an in-depth, technical comparison of methodologies for validating the purity of commercial 5-Methoxy-3-methylindoline reference standards, grounded in established scientific principles and regulatory expectations.
The US Food and Drug Administration (FDA) and pharmacopeias such as the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) define a reference standard as a "highly purified compound that is well characterized".[1] These standards are crucial for quantitative and qualitative analyses, serving as the benchmark against which new batches of drug substances and products are measured.[1][2] The use of official reference standards from recognized bodies like the USP and EP is essential for ensuring the reliability and consistency of analytical results.[3][4][5]
This guide will navigate the critical aspects of purity validation, from understanding potential impurities to employing a multi-pronged analytical approach for their detection and quantification.
The Landscape of Potential Impurities in 5-Methoxy-3-methylindoline
A comprehensive purity assessment begins with a theoretical understanding of the potential impurities that may be present. These can be broadly categorized as process-related impurities, degradation products, and residual solvents. For a synthesized compound like 5-Methoxy-3-methylindoline, impurities can arise from starting materials, intermediates, byproducts of the synthetic route, or degradation during manufacturing and storage.[1][2]
Potential Process-Related Impurities:
Isomers: Positional isomers, such as 4-Methoxy-3-methylindoline or 6-Methoxy-3-methylindoline, can be challenging to separate due to their similar physicochemical properties.
Precursors and Intermediates: Unreacted starting materials or intermediates from the synthesis process may be carried through to the final product.
Byproducts: Side reactions can lead to the formation of structurally related compounds. For instance, over-alkylation or incomplete cyclization during synthesis could result in various indole or indoline derivatives.
Degradation Products:
Oxidation Products: The indoline ring system can be susceptible to oxidation, potentially leading to the corresponding indole or other oxidized species.
Hydrolysis Products: Depending on the storage conditions (e.g., presence of moisture), ester or ether linkages, if present in related impurities, could be susceptible to hydrolysis.
Residual Solvents:
Organic solvents used during synthesis and purification can remain in the final product. The International Council for Harmonisation (ICH) provides guidelines on acceptable limits for these solvents.[1]
A Multi-Modal Approach to Purity Validation: The Analytical Toolkit
No single analytical technique is sufficient to provide a complete purity profile. A robust validation strategy employs a combination of orthogonal methods, each providing a unique perspective on the sample's composition. Here, we detail the core techniques for the comprehensive analysis of 5-Methoxy-3-methylindoline.
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity
HPLC is the workhorse for quantitative purity analysis in the pharmaceutical industry, offering high resolution, sensitivity, and precision.[6][7] A well-developed reversed-phase HPLC method can effectively separate the main component from its impurities.
Instrumentation: A standard HPLC system equipped with a UV detector.
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: A gradient elution is often preferred to resolve both polar and non-polar impurities. A typical gradient might be:
Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water
Solvent B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient: Start at a low percentage of Solvent B, and gradually increase to elute more retained components.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection Wavelength: 280 nm, a common wavelength for detecting indole and indoline derivatives.[8]
Injection Volume: 10 µL.
Sample Preparation: Dissolve approximately 1 mg/mL of the 5-Methoxy-3-methylindoline reference standard in the mobile phase.
Causality Behind Experimental Choices: The C18 column is chosen for its versatility in retaining a broad range of organic molecules. The use of a gradient elution ensures that impurities with different polarities can be effectively separated and detected within a reasonable run time. TFA is added to the mobile phase to improve peak shape and resolution by ion-pairing with basic analytes.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[9][10] It is particularly useful for detecting residual solvents and thermally stable, low molecular weight impurities. The mass spectrometer provides structural information, aiding in the tentative identification of unknown peaks.[11][12]
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
Causality Behind Experimental Choices: The temperature program allows for the separation of volatile solvents at the beginning of the run, followed by the elution of higher boiling point impurities. The mass spectrometer provides fragmentation patterns that can be compared to spectral libraries for impurity identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Confirmation
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of the main component and the identification and quantification of impurities.[13][14] ¹H NMR is particularly useful for quantitative purposes (qNMR) when a certified internal standard is used.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Sample Concentration: Approximately 10 mg/mL.
Acquisition Parameters:
A sufficient number of scans to achieve a good signal-to-noise ratio.
A relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest for accurate quantification.
Causality Behind Experimental Choices: The choice of solvent depends on the solubility of the analyte. A high-field NMR provides better signal dispersion, which is crucial for resolving signals from the main component and trace impurities.[15][16] The use of a long relaxation delay is critical for ensuring that all proton signals are fully relaxed before the next pulse, which is a prerequisite for accurate integration and quantification.
Visualizing the Purity Validation Workflow
To better illustrate the interconnectedness of these analytical techniques, the following diagrams outline the overall workflow for purity assessment and the logical pathway for impurity identification.
Caption: Overall workflow for the purity assessment of 5-Methoxy-3-methylindoline.
Caption: Logical pathway for impurity identification and characterization.
Comparative Analysis of Commercial Reference Standards
To provide a practical perspective, the following table presents a hypothetical comparative analysis of a new batch of 5-Methoxy-3-methylindoline ("Our Standard") against two other commercially available reference standards. This data illustrates the importance of a comprehensive analytical approach.
Parameter
Our Standard
Commercial Standard A
Commercial Standard B
Purity by HPLC-UV (%)
99.92
99.54
98.87
Number of Impurities >0.05%
1
3
5
Impurity 1 (Isomer, %)
0.06
0.21
0.45
Impurity 2 (Unknown, %)
<0.05
0.15
0.32
Purity by ¹H NMR (%)
>99.9
99.6
99.0
Residual Solvents (GC-MS)
Acetone: 50 ppm
Dichloromethane: 200 ppm
Toluene: 150 ppm
Water Content (Karl Fischer)
0.05%
0.12%
0.25%
Certificate of Analysis
Comprehensive data provided
Limited data provided
Basic purity value only
Interpretation of Comparative Data:
"Our Standard" demonstrates the highest purity across all analytical techniques, with minimal impurities and residual solvents. The provision of a comprehensive Certificate of Analysis instills a higher level of confidence.
"Commercial Standard A" shows a respectable purity by HPLC, but the presence of multiple impurities, including a significant level of an isomeric impurity, could impact the accuracy of assays where chromatographic resolution is critical.
"Commercial Standard B" has a lower overall purity and a higher number of impurities. The higher water and residual solvent content may also be a concern for certain applications, such as the preparation of stock solutions for high-throughput screening.
Conclusion: The Imperative of Rigorous Purity Validation
The purity of a reference standard is not a mere number on a certificate; it is a critical determinant of data quality and, ultimately, the success of a research or development program. As demonstrated, a multi-faceted analytical approach is essential for a comprehensive understanding of a reference standard's purity profile. Researchers and drug development professionals should demand and scrutinize detailed analytical data when selecting a commercial 5-Methoxy-3-methylindoline reference standard. Opting for a standard that has been rigorously characterized by orthogonal methods, as outlined in this guide, provides the necessary assurance of quality and reliability for advancing scientific endeavors.
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MDPI. (n.d.). Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea.
BenchChem. (n.d.). Application Note: HPLC Analysis of 5-Methoxy-3-methylphthalic acid.
ResearchGate. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.
catalog.lib.ky. (2021, November 30). Related Psychoactive Substances Using Femtosecond Laser Ionization Mass Spectrometry.
Chemical Engineering Transactions. (2022, March 17). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval.
PMC. (n.d.). Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor.
SciSpace. (2007, October 31). Analysis of Phenethylamines and Tryptamines in Designer Drugs Using Gas Chromatography- mass Spectrometry.
BenchChem. (n.d.). A Comparative Purity Analysis of Synthesized 5-Methylquinoline and its Reference Standard.
ResearchGate. (n.d.). (PDF) Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair.
FTIR spectroscopy reference data for 5-Methoxy-3-methylindoline
Comparative FTIR Spectroscopy Guide for 5-Methoxy-3-methylindoline: ATR vs. Transmission (KBr) Methodologies Introduction As a Senior Application Scientist, I frequently encounter challenges in the spectroscopic characte...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative FTIR Spectroscopy Guide for 5-Methoxy-3-methylindoline: ATR vs. Transmission (KBr) Methodologies
Introduction
As a Senior Application Scientist, I frequently encounter challenges in the spectroscopic characterization of indoline building blocks. 5-Methoxy-3-methylindoline (CAS: 155440-41-8) is a critical precursor in pharmaceutical synthesis, featuring a secondary amine, an electron-donating methoxy group, and an aliphatic methyl substitution. Accurate Fourier Transform Infrared (FTIR) spectroscopy is essential for verifying its functional group integrity. However, the choice of sampling technique—Attenuated Total Reflectance (ATR) versus Transmission (KBr pellet)—profoundly impacts the resulting spectral data. This guide objectively compares these two methodologies, providing empirical data, mechanistic rationales, and self-validating protocols to ensure high-fidelity reference data acquisition.
Mechanistic Rationale & Spectroscopic Profiling
Expertise & Experience:
When analyzing 5-Methoxy-3-methylindoline, the diagnostic bands are the N-H stretch (secondary amine, ~3300–3400 cm⁻¹), the C-O-C asymmetric stretch (methoxy group, ~1200–1250 cm⁻¹), and the aromatic C=C bends.
The physical interaction between the IR beam and the sample dictates the spectral output. In ATR-FTIR, the IR beam relies on an evanescent wave penetrating a few microns into the sample pressed against a high-refractive-index crystal (e.g., Diamond). Due to anomalous dispersion and wavelength-dependent penetration depth, absorption bands in ATR spectra often exhibit slight shifts to lower wavenumbers and altered relative intensities compared to transmission spectra [1].
Conversely, the KBr pellet method relies on the bulk transmission of light through a diluted matrix, adhering strictly to the Beer-Lambert law. This often yields sharper peaks and superior signal-to-noise ratios for rigid solid samples[2]. Furthermore, the methoxy group's oxygen can act as a hydrogen bond acceptor, while the indoline N-H acts as a donor, forming intermolecular networks similar to those observed in other methoxyindole derivatives [3]. The KBr matrix can sometimes disrupt these delicate intermolecular hydrogen bonds due to high-pressure sample preparation, a causality that must be considered when interpreting the N-H stretching region.
Comparative Performance Analysis
To objectively evaluate the optimal technique for 5-Methoxy-3-methylindoline, we compare the performance metrics of Diamond ATR-FTIR against the traditional KBr Pellet method.
Table 1: Quantitative Data & Mechanistic Comparison
Analytical Parameter
ATR-FTIR (Diamond Crystal)
Transmission (KBr Pellet)
Mechanistic Impact on 5-Methoxy-3-methylindoline
N-H Stretch Resolution
Moderate (Broadened)
High (Sharp)
KBr provides superior resolution for the secondary amine band, free from surface-contact artifacts [2].
C-O-C Band Position
~1215 cm⁻¹ (Apparent Shift)
~1220 cm⁻¹ (True Position)
ATR causes a slight red-shift due to wavelength-dependent penetration depth [4].
Water Interference
Minimal
High (Hygroscopic KBr)
KBr absorbs atmospheric moisture, potentially obscuring the 3300 cm⁻¹ N-H region if not rigorously dried [1].
Sample Requirement
~1-2 mg (Recoverable)
~1 mg (Destroyed in matrix)
ATR is non-destructive, preserving the valuable indoline precursor.
Pathlength
Variable (1-2 µm)
Fixed (Pellet thickness)
KBr adheres to the Beer-Lambert law, making it superior for quantitative library matching [2].
Experimental Protocols (Self-Validating Systems)
Trustworthiness: A protocol is only as reliable as its internal controls. The following workflows are designed as self-validating systems to eliminate false positives, baseline drift, and spectral artifacts.
Protocol A: ATR-FTIR Workflow (High-Throughput Screening)
Causality: Diamond is chosen over Zinc Selenide (ZnSe) for its mechanical robustness, allowing the application of high pressure without deforming the crystal, ensuring intimate contact with the crystalline indoline sample[4].
System Initialization & Purge: Purge the spectrometer with dry N₂ for 15 minutes to eliminate atmospheric H₂O and CO₂.
Self-Validation (Background): Collect a background spectrum of the clean, empty diamond crystal (64 scans, 4 cm⁻¹ resolution). Validation Check: The background must show >95% transmittance and no residual organic peaks.
Sample Application: Deposit ~2 mg of 5-Methoxy-3-methylindoline directly onto the crystal center.
Pressure Application: Lower the pressure anvil. Causality: Monitor the force gauge. Apply consistent pressure until the live preview shows the C-O-C band (~1220 cm⁻¹) reaching at least 0.4 absorbance units. Insufficient pressure causes weak signals and distorted peak shapes.
Data Acquisition & Correction: Run 64 scans. Apply an Advanced ATR Correction algorithm to compensate for the wavelength-dependent penetration depth, normalizing the spectrum for library comparison.
Protocol B: KBr Pellet Transmission Workflow (Library-Grade Reference)
Causality: KBr is transparent in the mid-IR region (4000-400 cm⁻¹). Diluting the sample (1% w/w) prevents total absorption and peak "bottoming out" (saturation) [2].
Reagent Preparation: Dry spectroscopic-grade KBr in an oven at 110°C for >24 hours. Store in a desiccator.
Self-Validation (Blank): Prepare a pure KBr pellet. Scan as a background. Validation Check: If the O-H stretch at ~3450 cm⁻¹ exceeds 0.05 absorbance units, the KBr is too wet and must be re-dried. This is critical to prevent obscuring the indoline N-H band.
Milling & Homogenization: Weigh 1 mg of 5-Methoxy-3-methylindoline and 99 mg of dry KBr. Grind in an agate mortar for exactly 2 minutes. Causality: Over-grinding can induce polymorphic transformations or amorphization; under-grinding causes scattering (the Christiansen effect).
Pellet Pressing: Transfer the powder to a 13 mm die. Apply a vacuum for 1 minute to remove trapped air, then press at 10 tons of force for 2 minutes.
Data Acquisition: Place the transparent pellet in the transmission holder and acquire 64 scans at 4 cm⁻¹ resolution.
Methodological Workflow Visualization
To streamline the decision-making process for analyzing indoline derivatives, refer to the logical workflow below.
FTIR Method Selection and Validation Workflow for Indoline Derivatives.
Conclusion
For routine verification of 5-Methoxy-3-methylindoline during synthetic workflows, ATR-FTIR is the superior choice due to its rapid, non-destructive nature and immunity to water absorption. However, for generating definitive, library-grade reference spectra or conducting rigorous quantitative analysis of the N-H and C-O-C stretching regions, the KBr pellet method remains the gold standard, provided the self-validating moisture controls are strictly adhered to.
References
Kintek Solution. "What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr?" Kintek Press. Available at:[Link]
Kintek Solution. "What Is The Difference Between Kbr And Atr In Ftir? Choosing The Right Technique For Your Sample." Kindle-Tech. Available at:[Link]
MDPI. "Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations." International Journal of Molecular Sciences. Available at:[Link]
AZoM. "Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy." AZo Materials. Available at:[Link]
Comparative
The Functional Dichotomy of the Indoline Scaffold: A Comparative Guide to the Cytotoxicity of 5-Methoxy-3-methylindoline and its Analogs
For the Attention of Researchers, Scientists, and Drug Development Professionals. The indoline scaffold is a cornerstone in medicinal chemistry, serving as the foundation for a multitude of pharmacologically active agent...
Author: BenchChem Technical Support Team. Date: April 2026
For the Attention of Researchers, Scientists, and Drug Development Professionals.
The indoline scaffold is a cornerstone in medicinal chemistry, serving as the foundation for a multitude of pharmacologically active agents. Its structural pliability allows for substitutions that can dramatically alter its biological profile, turning a benign molecule into a potent cytotoxic agent. This guide offers an in-depth comparative analysis of the cytotoxic properties of substituted indolines, with a specific focus on elucidating the likely impact of 5-methoxy and 3-methyl substitutions, as seen in 5-methoxy-3-methylindoline. By examining experimental data from closely related analogs, we aim to provide a predictive framework for the cytotoxicity of this specific compound and a broader understanding of the structure-activity relationships (SAR) that govern the anticancer potential of the indoline class.
The Indoline Core: A Tale of Two Substituents
The cytotoxic profile of an indoline derivative is not an intrinsic property of the core structure itself but is profoundly dictated by the nature and position of its substituents. In the case of 5-methoxy-3-methylindoline, two key functional groups are poised to influence its interaction with cellular machinery: the electron-donating methoxy group at the C5 position and the alkyl methyl group at the C3 position.
The 5-Methoxy Group: Generally, the presence of a methoxy group on the indole or indoline ring is associated with enhanced anticancer activity. This is often attributed to its ability to increase the molecule's lipophilicity, thereby improving cell membrane permeability. Furthermore, methoxy groups can engage in specific hydrogen bonding interactions within the active sites of target proteins, such as tubulin, leading to potent cytotoxic effects.
The 3-Methyl Group: The influence of a methyl group at the C3 position is more complex. While some 3-substituted indoles exhibit significant cytotoxicity, the 3-methyl group itself can be a site of metabolic activation. Cytochrome P450 enzymes can oxidize the methyl group to form a reactive 3-methyleneindolenine intermediate. This electrophilic species can then form covalent adducts with cellular nucleophiles like DNA and proteins, leading to cytotoxicity and apoptosis.
This guide will dissect the cytotoxic contributions of these and other substitutions by comparing the experimental data from a range of indoline derivatives.
Comparative Cytotoxicity: A Data-Driven Analysis
While direct cytotoxic data for 5-methoxy-3-methylindoline is not extensively available in the public domain, we can infer its potential activity by comparing the IC50 values of structurally related indolines against various human cancer cell lines.
Note: IC50 is the half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates greater potency.
Analysis of Comparative Data:
The data clearly indicates that substitutions on the indoline ring are critical for cytotoxic activity. Halogenation at the 5-position (e.g., 5-bromo) appears to be a favorable modification for enhancing potency against breast and colon cancer cell lines.[1] Complex substitutions at the 3-position, as seen in the indolo-pyrazole and indolin-2-one derivatives, also result in potent cytotoxicity in the low micromolar range.[4] The cytotoxicity of 3-methylindole in lung fibroblasts highlights the potential for the 3-methyl group to contribute to toxicity, likely through metabolic activation.[5] In contrast, the related indole-3-acetic acid shows potent activity against colorectal cancer cells, suggesting that the nature of the C3-substituent is a key determinant of both potency and cancer cell line specificity.[5]
Unveiling the Mechanism: How Indolines Induce Cell Death
The cytotoxic effects of many indoline derivatives are mediated through the induction of apoptosis (programmed cell death) and interference with the cell cycle.
Proposed Mechanism of Action for Cytotoxic Indolines
A common mechanistic thread for many cytotoxic indolines involves the disruption of microtubule dynamics, leading to cell cycle arrest in the G2/M phase, followed by the initiation of the apoptotic cascade. The presence of methoxy groups on the aromatic ring often enhances this activity by facilitating binding to the colchicine-binding site on tubulin.
Below is a diagram illustrating this proposed signaling pathway.
Caption: Proposed signaling pathway for cytotoxic indoline derivatives.
Experimental Protocols: A Guide to Assessing Cytotoxicity
The following are detailed, step-by-step methodologies for key experiments used to evaluate the cytotoxicity of compounds like 5-methoxy-3-methylindoline.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the test indoline compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a blank control (medium only). Incubate for 24, 48, or 72 hours.
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]
Incubation: Incubate the plate for 4 hours at 37°C in the dark.[6] During this time, viable cells will convert the MTT into formazan crystals.
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Annexin V-FITC/Propidium Iodide Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) and can be used to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
Step-by-Step Protocol:
Cell Treatment: Seed cells in a 6-well plate and treat them with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant. Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer.[5]
Staining: Add 5 µL of Annexin V-FITC and 1 µL of the 100 µg/mL PI working solution to the cell suspension.[5]
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[5]
Dilution: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube and mix gently. Keep the samples on ice and protected from light.[5]
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry as soon as possible. Excite the cells at 488 nm and measure the fluorescence emission at ~530 nm (for FITC) and >575 nm (for PI).[5]
Data Interpretation:
Viable cells: Annexin V-negative and PI-negative.
Early apoptotic cells: Annexin V-positive and PI-negative.
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Necrotic cells: Annexin V-negative and PI-positive (this population is often small).
Experimental Workflow Diagram
The following diagram outlines the general workflow for assessing the cytotoxicity of a novel indoline compound.